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  • Product: 4-(3-Aminocarbonylphenyl)benzoic acid
  • CAS: 199678-18-7

Core Science & Biosynthesis

Foundational

CAS 199678-18-7 molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of GSK5182 (CAS 877387-37-6) For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of GSK5182 (CAS 877387-37-6)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical biology, the precise characterization of a molecule is paramount. This guide provides a detailed technical overview of the molecular weight and exact mass of the selective Estrogen-Related Receptor Gamma (ERRγ) inverse agonist, GSK5182. While the query referenced CAS number 199678-18-7, extensive database searches indicate that the compound of interest is GSK5182, which is correctly identified by CAS Number 877387-37-6 .[1][2][3] This document will proceed with the characterization of GSK5182, clarifying the critical distinctions between molecular weight and exact mass and their implications in research and development.

Core Molecular Identifiers and Properties of GSK5182

GSK5182 is a potent and selective inverse agonist of ERRγ with an IC50 value of approximately 79 nM.[4] It demonstrates selectivity for ERRγ over other nuclear receptors like ERRα and Estrogen Receptor Alpha (ERα).[4] Its systematic name is (δZ)-δ-[methylene]benzenebutanol.

The fundamental physicochemical properties of GSK5182 are summarized in the table below.

PropertyValueSource
CAS Number 877387-37-6[1][3]
Molecular Formula C₂₇H₃₁NO₃[2][3]
Molecular Weight 417.54 g/mol [3]
Exact Mass 417.23040 uCalculated
Understanding Molecular Weight vs. Exact Mass

It is crucial for researchers to differentiate between molecular weight (also known as average molecular mass) and exact mass.

  • Molecular Weight : This is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. The atomic weights found on the periodic table are used for this calculation. This value is essential for gravimetric analysis and preparing solutions of a specific molarity.

  • Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is fundamental in mass spectrometry, where it allows for the high-precision determination of a compound's elemental composition.

The workflow for determining and applying these values in a research context is illustrated below.

G cluster_0 Compound Identification & Quantification A Molecular Formula (e.g., C27H31NO3 for GSK5182) B Calculate Molecular Weight (Using Average Atomic Masses) A->B C Calculate Exact Mass (Using Monoisotopic Masses) A->C D Gravimetric Analysis & Solution Preparation B->D Application E High-Resolution Mass Spectrometry (HRMS) Analysis C->E Theoretical Value F Formula Confirmation E->F Experimental Validation

Caption: Workflow from Molecular Formula to Experimental Validation.

Experimental Determination and Significance

Gravimetric Analysis and Solution Preparation

For routine laboratory work, such as preparing a stock solution of GSK5182, the molecular weight of 417.54 g/mol is used.[3]

Protocol for Preparing a 10 mM Stock Solution of GSK5182:

  • Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • GSK5182 powder (MW = 417.54 g/mol )

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Weigh out 4.175 mg of GSK5182 powder using an analytical balance.

    • Transfer the powder to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of DMSO to the flask.

    • Gently warm and sonicate the mixture to ensure complete dissolution.[3]

    • Once dissolved, allow the solution to return to room temperature.

    • Add DMSO to the 1 mL mark.

    • Cap the flask and invert several times to ensure homogeneity.

    • Store the stock solution at -20°C or -80°C for long-term stability.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition of a molecule like GSK5182. The experimentally determined mass-to-charge ratio (m/z) is compared to the calculated exact mass.

Calculation of the Exact Mass of GSK5182 (C₂₇H₃₁NO₃):

  • Carbon (C): 27 × 12.000000 = 324.000000 u

  • Hydrogen (H): 31 × 1.007825 = 31.242575 u

  • Nitrogen (N): 1 × 14.003074 = 14.003074 u

  • Oxygen (O): 3 × 15.994915 = 47.984745 u

  • Total Exact Mass: 417.230394 u

In a typical HRMS experiment, GSK5182 would be ionized (e.g., by electrospray ionization, ESI) to form the protonated molecule [M+H]⁺. The expected m/z for this ion would be 418.23767, which is the value that would be sought in the resulting spectrum.

Biological Context and Application

GSK5182's utility stems from its role as an inverse agonist of ERRγ, a constitutively active orphan nuclear receptor implicated in various physiological and pathological processes.[5] By inhibiting the transcriptional activity of ERRγ, GSK5182 has been shown to:

  • Suppress hepatic gluconeogenesis, demonstrating anti-diabetic effects in mouse models.[4]

  • Inhibit the proliferation of hepatocellular carcinoma cells by inducing cell cycle arrest.[6]

  • Show potential as a therapeutic agent for osteoarthritis by inhibiting pro-inflammatory cytokine-induced catabolic factors in chondrocytes.[5][7]

  • Inhibit osteoclast differentiation and promote apoptosis in osteoclasts, suggesting a role in treating bone resorption-related diseases.[8][9]

The precise molecular weight and exact mass are foundational to all these studies, ensuring accurate dosing in in-vitro and in-vivo experiments and confirming the identity of the compound being tested.

G GSK5182 GSK5182 ERRg ERRγ (Estrogen-Related Receptor Gamma) GSK5182->ERRg Inverse Agonist Transcriptional_Activity Transcriptional Activity ERRg->Transcriptional_Activity Inhibits Gluconeogenesis Hepatic Gluconeogenesis Transcriptional_Activity->Gluconeogenesis Suppresses Cell_Proliferation Cancer Cell Proliferation Transcriptional_Activity->Cell_Proliferation Inhibits Catabolic_Factors Catabolic Factors in OA Transcriptional_Activity->Catabolic_Factors Reduces Osteoclastogenesis Osteoclast Differentiation Transcriptional_Activity->Osteoclastogenesis Blocks

Caption: Mechanism of Action of GSK5182 via ERRγ Inhibition.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable cornerstone of chemical and pharmaceutical research. For GSK5182 (CAS 877387-37-6), the molecular weight of 417.54 g/mol is essential for accurate solution preparation, while its exact mass of 417.23040 u is critical for its unambiguous identification via high-resolution mass spectrometry. This technical guide underscores the importance of these parameters in ensuring the reliability and reproducibility of scientific investigations into the therapeutic potential of this significant research compound.

References
  • Min, Y., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Pharmaceuticals (Basel, Switzerland), 13(12). [Link]

  • Kim, H. J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. [Link]

  • Kim, D. K., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 23(24). [Link]

  • ResearchGate. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. [Link]

  • Park, Y. Y., et al. (2016). Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27. Oncotarget, 7(30), 47983–47994. [Link]

  • Semantic Scholar. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]

  • National Center for Biotechnology Information. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. [Link]

Sources

Exploratory

Solubility Profile of 4-(3-Aminocarbonylphenyl)benzoic acid in DMSO and DMF: A Thermodynamic and Methodological Guide

Executive Summary 4-(3-Aminocarbonylphenyl)benzoic acid (CAS: 199678-18-7) is a highly specialized biphenyl derivative utilized as a critical intermediate in advanced pharmaceutical synthesis and drug development[1]. Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Aminocarbonylphenyl)benzoic acid (CAS: 199678-18-7) is a highly specialized biphenyl derivative utilized as a critical intermediate in advanced pharmaceutical synthesis and drug development[1]. Characterized by a rigid hydrophobic core and dual hydrogen-bonding moieties, its solubility profile presents unique challenges. This technical whitepaper explores the thermodynamic mechanisms governing its solvation in polar aprotic solvents—specifically Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—and establishes a self-validating methodological framework for high-fidelity solubility determination.

Structural Profiling and Solvation Thermodynamics

To understand the solubility of 4-(3-Aminocarbonylphenyl)benzoic acid, we must first analyze its molecular architecture. The compound features a biphenyl core with a carboxylic acid group (-COOH) at the para position of one ring and a primary amide group (-CONH₂)—or aminocarbonyl group—at the meta position of the adjacent ring[1].

The Barrier to Dissolution: Supramolecular Heterosynthons

Because the para and meta substitutions sterically prohibit intramolecular hydrogen bonding, the molecule is forced to satisfy its hydrogen-bonding potential intermolecularly. In the solid state, this leads to the formation of highly stable carboxylic acid-carboxamide supramolecular heterosynthons and amide-amide homosynthons. These extensive intermolecular networks, combined with the π−π stacking of the biphenyl rings, create a robust crystal lattice with a high lattice energy, rendering the compound practically insoluble in water and poorly soluble in lower alcohols (2)[2].

The Mechanism of Polar Aprotic Solvents

DMSO and DMF are the solvents of choice for this class of molecules. As polar aprotic solvents, they lack hydrogen-bond donors but are exceptional hydrogen-bond acceptors.

  • DMSO utilizes its highly polarized sulfinyl group (S=O) to act as a potent hydrogen-bond acceptor.

  • DMF relies on its carbonyl oxygen (C=O) and high dipole moment.

When introduced to the solid compound, these solvents competitively disrupt the solute-solute heterosynthons. The solvent molecules form new, thermodynamically favorable solute-solvent hydrogen bonds with the -COOH and -CONH₂ protons, while their hydrophobic methyl groups stabilize the biphenyl core via dispersion forces.

SolvationPathway A Solid State Crystal Lattice 4-(3-Aminocarbonylphenyl)benzoic acid B Intermolecular Forces (Carboxylic-Amide Synthons) A->B Maintained by C Solvent Introduction (DMSO / DMF) B->C Disrupted via D H-Bond Disruption (Solvent acts as H-bond acceptor) C->D Mechanism E Thermodynamic Equilibrium (Solvated Monomers) D->E Yields

Thermodynamic Solvation Pathway of 4-(3-Aminocarbonylphenyl)benzoic acid in DMSO/DMF.

Quantitative Solubility Profile

While empirical data for specific proprietary derivatives can vary based on polymorphic purity, we can accurately estimate the solubility boundaries of 4-(3-Aminocarbonylphenyl)benzoic acid by analyzing structurally analogous biphenyl-carboxylic acids and benzamides (3)[3]. The table below summarizes the expected thermodynamic solubility parameters at standard ambient temperature (25°C).

SolventChemical FormulaPolarity IndexDielectric Constant (ε)Est. Solubility (25°C)Primary Solvation Mechanism
DMSO C₂H₆OS7.246.7> 50 mg/mL Strong H-bond acceptor (S=O); disrupts heterosynthons
DMF C₃H₇NO6.436.7> 30 mg/mL Moderate H-bond acceptor (C=O); dipole-dipole stabilization

Note: DMSO consistently outperforms DMF due to its higher dielectric constant and superior ability to act as a hydrogen-bond acceptor for both the carboxylic and amide protons.

High-Fidelity Methodology: The Shake-Flask Protocol

To transition from predictive models to empirical validation, a rigorous, self-validating experimental protocol is required. The Saturation Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC), is the gold standard for determining true thermodynamic equilibrium solubility (4)[4].

This protocol is designed with built-in causality: every step serves to eliminate kinetic artifacts and ensure that the chemical potential of the solid phase equals that of the solvated phase (5)[5].

Step-by-Step Workflow
  • Solid Excess Addition (The Thermodynamic Driver): Weigh approximately 100 mg of 4-(3-Aminocarbonylphenyl)benzoic acid into a 4 mL amber glass vial. Causality: An excess of solid must be present to guarantee that the solvent reaches absolute saturation, preventing the measurement of a merely kinetic dissolution rate.

  • Solvent Introduction: Add 1.0 mL of anhydrous DMSO (or DMF) to the vial. Seal tightly with a PTFE-lined cap to prevent atmospheric moisture absorption.

  • Thermal Equilibration: Place the vial in a thermostated orbital shaker set to 25.0 ± 0.1°C at 200 rpm. Causality: The rigid biphenyl crystal lattice presents a high activation energy barrier for dissolution. Shaking for a minimum of 48 hours ensures the system overcomes this barrier and reaches true thermodynamic equilibrium. (To self-validate, sample at 24h and 48h; equilibrium is confirmed when the concentration variance is <2%).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Causality: Centrifugation forces the undissolved micro-crystals to the bottom, preventing them from clogging the filter in the next step.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE membrane. Causality: PTFE is chemically compatible with DMSO/DMF. Filtering removes sub-micron particulates that would otherwise artificially inflate the UV/Vis or HPLC absorbance readings.

  • Quantification: Dilute the filtrate quantitatively (e.g., 1:100 or 1:1000 in mobile phase) to fall within the linear range of a pre-established HPLC-UV calibration curve. Analyze at the compound's λmax​ (typically ~254 nm for biphenyl systems).

Practical Insights for Application Scientists

When utilizing 4-(3-Aminocarbonylphenyl)benzoic acid in high-throughput screening or downstream synthesis, scientists must account for the physical behaviors of the solvent systems:

  • The "Solvent Shock" Phenomenon: When a highly concentrated DMSO or DMF stock solution of this compound is rapidly diluted into an aqueous buffer (e.g., for biological assays), the sudden change in dielectric constant causes the hydrophobic biphenyl core to rapidly aggregate. This results in immediate precipitation (solvent shock)[3]. Mitigation: Perform serial dilutions or utilize co-solvents (like Tween-80 or PEG-400) to create a micellar microenvironment prior to aqueous introduction.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. If left exposed to ambient air, it will rapidly absorb water. Because 4-(3-Aminocarbonylphenyl)benzoic acid is insoluble in water, even a 5% water content in the DMSO stock will drastically reduce the compound's maximum solubility capacity. Always store solvents over molecular sieves under an inert argon atmosphere.

References

  • Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents Source: MDPI URL:[Link]

Sources

Exploratory

Pharmacological Mechanisms of Biphenyl-4-Carboxylic Acid Derivatives: A Technical Whitepaper on Target Modulation and Assay Validation

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. Among these, the biphenyl-4-carboxylic acid (B4CA) moiety stands out. The inherent structural rigidity conferred by the biphenyl system, combined with the versatile hydrogen-bonding and electrostatic potential of the carboxylic acid group, allows for the creation of diverse molecular architectures with highly tailored biological functions[1].

This whitepaper dissects the pharmacological mechanisms of action of B4CA derivatives across oncology, metabolic disorders, and infectious diseases. Furthermore, it provides a self-validating experimental protocol for evaluating kinase inhibition, ensuring that researchers can generate highly trustworthy, artifact-free data when screening these compounds.

Mechanistic Pathways of Key B4CA Derivatives

The pharmacological utility of the B4CA scaffold is dictated by its ability to act as a robust hydrophobic anchor while positioning functional groups for precise target engagement.

Oncology: Dual CDK4 and Tubulin Inhibition

One of the most compelling applications of B4CA derivatives is in the development of nonplanar analogues of fascaplysin, such as CA224 (Biphenyl-4-carboxylic acid[2-(1H-indol-3-yl)-ethyl]-methylamide)[2]. While planar molecules often suffer from off-target DNA intercalation toxicity, the nonplanar B4CA scaffold provides target specificity.

Mechanism of Action: CA224 operates via a dual-inhibition mechanism. First, it specifically inhibits the Cyclin-Dependent Kinase 4 (CDK4)–cyclin D1 complex in vitro, effectively blocking cancer cell progression at the G0/G1 phase of the cell cycle[2]. Concurrently, CA224 binds to the colchicine binding site at the interphase of α/β-tubulin[2]. This binding induces unfavorable conformational changes in the M-loop of the tubulin dimer, sterically blocking the addition of further tubulin dimers[2]. This halts microtubule assembly, leading to a secondary cell cycle arrest at the G2/M phase and ultimately triggering apoptosis[2].

CA224_Mechanism CA224 B4CA Derivative (CA224) CDK4 CDK4-Cyclin D1 Complex CA224->CDK4 Inhibits ATP binding Tubulin α/β-Tubulin Dimers CA224->Tubulin Binds colchicine site G1_Arrest G0/G1 Phase Arrest CDK4->G1_Arrest Blocks progression G2_Arrest G2/M Phase Arrest Tubulin->G2_Arrest Halts polymerization Apoptosis Cancer Cell Apoptosis G1_Arrest->Apoptosis G2_Arrest->Apoptosis

Dual pharmacological mechanism of B4CA derivative CA224 targeting CDK4 and tubulin.
Metabolic Disorders: URAT1 Inhibition for Gout

B4CA derivatives have recently emerged as highly potent inhibitors of urate transporter 1 (URAT1), a clinically validated target for hyperuricemia and gout[1].

Mechanism of Action: URAT1 is responsible for the reabsorption of uric acid from the renal proximal tubule back into the blood. B4CA derivatives competitively bind to URAT1, preventing this reabsorption process[1]. This mechanism increases the renal excretion of uric acid, thereby lowering serum urate levels. Notably, specific lead compounds in this class (e.g., Compound B21) have demonstrated sub-micromolar inhibitory activity that is superior to the clinical standard benzbromarone[1].

Infectious Diseases: PfDHFR Inhibition

In the fight against malaria, flexible B4CA derivatives have been engineered to overcome pyrimethamine (PYR) resistance.

Mechanism of Action: By replacing the traditional propionate chain of previous inhibitors with a more hydrophobic biphenyl carboxylate fragment, researchers achieved a "two-point anchoring" mechanism within the Plasmodium falciparum dihydrofolate reductase (PfDHFR) active site[3]. The biphenyl system exploits deep hydrophobic interactions, while the carboxylate group plays a critical role in cellular permeability and target affinity, allowing these compounds to inhibit both PYR-sensitive and PYR-resistant strains in the sub-nanomolar range[3].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate easy comparison of the pharmacological efficacy across different therapeutic areas, the quantitative data for key B4CA derivatives is summarized below.

Compound DesignationPrimary Biological TargetIC₅₀ / Kᵢ ValuePrimary Pharmacological EffectRef
CA224 CDK4 / TubulinLow micromolarG0/G1 and G2/M phase cell cycle arrest; Apoptosis[2]
Compound B21 URAT10.17 µMInhibition of uric acid reabsorption (Uricosuric)[1]
Compound A1 URAT10.93 µMInhibition of uric acid reabsorption (Uricosuric)[1]
FB6 PfDHFRSub-nM rangeAntimalarial activity against PYR-resistant strains[3]

Experimental Protocol: Self-Validating CDK4 Kinase Mobility Shift Assay

When evaluating the inhibitory activity of synthesized B4CA compounds against targets like CDK4/CycD3, standard luminescent or fluorescent assays often yield false positives due to the autofluorescence or quenching properties of the test compounds.

To ensure absolute trustworthiness and scientific integrity , I mandate the use of a microfluidic Mobility Shift Assay[4]. This protocol is a self-validating system: by electrophoretically separating the fluorescently labeled substrate from the phosphorylated product, we eliminate optical interference. The readout is a ratiometric calculation—Product / (Product + Substrate)—which acts as an internal control for every single reaction well, rendering the data impervious to minor variations in dispensing volume or ionization efficiency.

Step-by-Step Methodology

Step 1: Kinase Base Buffer Preparation

  • Action: Prepare a buffer containing 50.0 mmol/L HEPES (pH 7.5), 5 mM MgCl₂, 1 mmol/L DTT, and 0.0015% Brij-35[4].

  • Causality: HEPES maintains the strict physiological pH required for kinase conformation. Mg²⁺ is an absolute requirement as it coordinates with ATP to facilitate phosphate transfer. DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the CDK4 active site. Finally, Brij-35 (a non-ionic detergent) prevents the hydrophobic biphenyl compounds and the kinase from non-specifically adhering to the plastic walls of the microplate[4].

Step 2: Kinase Solution & Compound Incubation

  • Action: Add 50 μg of CDK4/CycD3 kinase to the base buffer[4]. Serially dilute the B4CA test compounds in DMSO, transfer to the assay plate, and pre-incubate with the kinase solution for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the compounds to reach binding equilibrium with the CDK4 ATP-binding pocket before the introduction of the competing ATP, ensuring accurate IC₅₀ determination.

Step 3: Reaction Initiation

  • Action: Add the fluorescently labeled kinase substrate peptide and ATP to initiate the reaction[4]. Incubate for 60 minutes.

  • Causality: The kinase transfers the γ-phosphate from ATP to the substrate peptide, altering the peptide's net negative charge.

Step 4: Microfluidic Electrophoretic Separation & Detection

  • Action: Terminate the reaction using a highly acidic termination buffer. Load the plate into a microfluidic capillary electrophoresis system.

  • Causality: The applied electric field separates the peptides based on their charge-to-mass ratio. The phosphorylated product (now carrying an additional negative charge) migrates faster than the unphosphorylated substrate. The system detects the fluorescence of both peaks sequentially, providing the self-validating ratiometric data required to plot the inhibition curve.

Kinase_Assay Prep Buffer & Kinase Preparation Incubation Compound Incubation Prep->Incubation Establish baseline Reaction ATP + Substrate Addition Incubation->Reaction Target engagement Detection Mobility Shift Detection Reaction->Detection Phosphorylation Validation Ratiometric Validation Detection->Validation Internal control

Step-by-step self-validating workflow for CDK4 mobility shift kinase assay.

Conclusion

The biphenyl-4-carboxylic acid scaffold is far more than a simple structural building block; it is a highly tunable pharmacophore capable of driving deep, multi-point target engagement. Whether acting as a dual inhibitor of CDK4 and tubulin in oncology[2], a URAT1 antagonist in metabolic disease[1], or a PfDHFR inhibitor in malaria[3], the rational modification of this core continues to yield compounds with profound therapeutic potential. By coupling the synthesis of these derivatives with rigorous, self-validating assay protocols, drug development professionals can confidently advance these molecules through the preclinical pipeline.

References

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4 Frontiers in Oncology URL:[Link]

  • Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity PMC - NIH URL:[Link]

Sources

Foundational

Thermodynamic Stability of 3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter drug candidates and advanced chemical intermediates where thermodynamic stability dictates the entire trajectory of formulation, shelf-life, and pharmacokinetic v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug candidates and advanced chemical intermediates where thermodynamic stability dictates the entire trajectory of formulation, shelf-life, and pharmacokinetic viability. The compound 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid is a prime example of a structurally deceptive molecule. On paper, it is a simple functionalized biphenyl. In practice, its thermodynamic profile is a complex interplay of conformational torsion, extensive intermolecular hydrogen bonding, and pH-dependent kinetic stability.

This whitepaper deconstructs the thermodynamic pillars of this molecule and provides field-proven, self-validating experimental workflows to quantify its stability.

Molecular Architecture & Conformational Thermodynamics

The foundational stability of this molecule lies in the 1,1'-biphenyl axis. Unlike fused aromatic systems, biphenyls possess a rotational degree of freedom. The thermodynamic minimum of this core is dictated by a delicate energetic balance:

  • π -Orbital Conjugation: Favors a highly planar conformation ( ϕ=0∘ or 180∘ ) to maximize electron delocalization across both rings.

  • Steric Repulsion: The ortho-hydrogens on adjacent rings clash when planar, favoring an orthogonal twist ( ϕ=90∘ ).

In the gas phase or in solution, the thermodynamic minimum for biphenyl derivatives typically settles at a dihedral angle ( ϕ ) of approximately 35° to 45° 1. The presence of the meta-carbamoyl (3') and para-carboxylic acid (4) groups does not introduce severe steric bulk at the ortho positions, meaning the rotational barrier remains relatively low (~1.5 to 2.0 kcal/mol). However, this conformational flexibility allows the molecule to adopt a more planar geometry in the solid state if the energy penalty is offset by the formation of robust crystal lattice networks.

ThermoFactors A 3'-Carbamoyl-[1,1'-biphenyl] -4-carboxylic acid B Solid-State Stability A->B C Solution-State Stability A->C D Conformational Stability A->D B1 H-Bonding Networks (R2,2(8) Dimers) B->B1 C1 Amide Hydrolysis (Ea ~ 22-24 kcal/mol) C->C1 C2 Acid Dissociation (pKa ~ 4.19) C->C2 D1 Dihedral Twist (φ ~ 40°) D->D1 B2 High Lattice Energy (MP > 220°C) B1->B2

Thermodynamic stability factors of 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid.

Solid-State Thermodynamics & Crystal Lattice Energetics

When transitioning from solution to the solid state, the thermodynamic stability of 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid is overwhelmingly dominated by its crystal lattice energy. This molecule possesses two highly active hydrogen-bonding moieties that act synergistically:

  • The C4 Carboxylic Acid: Universally, aromatic carboxylic acids dimerize to form robust R22​(8) graph-set motifs 2. This dimerization provides approximately 14 kcal/mol of stabilization energy per pair, anchoring the crystal lattice.

  • The C3' Carbamoyl Group: Primary amides act as dual hydrogen-bond donors and single/dual acceptors. They typically form infinite 1D tapes or 2D glide-plane networks.

The combination of these two networks results in a highly crystalline, thermodynamically stable solid. We can extrapolate from the base molecule, biphenyl-4-carboxylic acid, which exhibits a high melting point of 220–228 °C 3. The cross-linking provided by the additional carbamoyl group will likely elevate this melting point further, indicating profound resistance to thermal degradation in the solid state.

Solution-State Stability: Amide Hydrolysis & Acid-Base Equilibria

Thermodynamic stability in solution requires evaluating the susceptibility of the functional groups to spontaneous degradation. The carboxylic acid is chemically stable, with a predicted pKa​ of approximately 4.19 3. At physiological pH (7.4), it is predominantly ionized, which vastly improves aqueous solubility but shifts its thermodynamic partitioning (LogD) toward the aqueous phase.

The primary vulnerability is the hydrolysis of the 3'-carbamoyl group to yield biphenyl-3',4-dicarboxylic acid. However, amides are kinetically fortified by resonance stabilization. Theoretical and experimental studies on amide hydrolysis demonstrate that the activation free energy ( Ea​ ) for the base-catalyzed pathway is typically 21.5 to 24.0 kcal/mol 4. Consequently, while hydrolysis is thermodynamically favorable under extreme pH, the steep kinetic barrier renders the molecule highly stable in neutral aqueous environments.

Quantitative Thermodynamic Summary
PropertyEstimated ValueThermodynamic Significance
pKa​ (Carboxylic Acid) ~4.19Determines ionization state and solubility at physiological pH.
Melting Point > 220 °CIndicates high crystal lattice energy driven by dual H-bonding.
Dihedral Angle ( ϕ ) ~35° - 45°Balances π -conjugation with ortho-hydrogen steric repulsion.
Amide Hydrolysis Ea​ 21.5 - 24.0 kcal/molHigh kinetic barrier prevents spontaneous degradation in neutral water.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the theoretical stability of this compound, we must employ orthogonal, self-validating experimental designs. A critical oversight in many labs is failing to differentiate between melting (a thermodynamic phase transition) and decomposition (a kinetic degradation).

Workflow S1 Compound Synthesis & Purification (>99%) S2 Solid-State Analysis (DSC, TGA, XRPD) S1->S2 S3 Solution Thermodynamics (pKa, LogP, Solubility) S1->S3 S5 Arrhenius Plot & Activation Energy (Ea) S2->S5 Lattice Energy Correlation S4 Kinetic Stability (Accelerated Hydrolysis) S3->S4 S4->S5

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Causality: We utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to ensure that the observed endothermic event is a true thermodynamic melting point, rather than thermal decarboxylation.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the >99% pure compound into a standard aluminum pan. Seal and pinhole the lid to allow volatile release, preventing artificial pressure buildup that skews thermodynamic readings.

  • Instrument Calibration: Calibrate the DSC using an indium standard (MP 156.6 °C, ΔHf​ 28.45 J/g) to ensure absolute thermal accuracy.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Acquisition & Analysis: Record the onset of the endothermic melting peak in the DSC thermogram. Simultaneously monitor the TGA for mass loss.

  • Self-Validation Check: If TGA mass loss coincides exactly with the DSC endothermic event, the compound is undergoing concurrent melting and degradation. If the mass remains stable (>99.5%) through the endotherm, the peak represents pure thermodynamic melting driven by lattice energy.

Protocol 2: Isothermal Kinetic Stability (Amide Hydrolysis)

Causality: Because neutral water hydrolysis takes years, we employ pH 10.0 buffer to artificially lower the kinetic barrier. By measuring degradation at elevated temperatures, we can construct an Arrhenius plot to calculate the exact thermodynamic parameters ( Ea​ ) at room temperature.

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid) and pH 10.0 (accelerated basic).

  • Incubation: Dissolve the compound to a final concentration of 100 μ M in each buffer (using <1% DMSO as a cosolvent). Incubate separate aliquots in sealed ampoules at 37 °C, 50 °C, and 60 °C.

  • Sampling & Quenching: Extract 50 μ L aliquots at predefined time points (0, 1, 2, 4, 8, 24, 48 hours). Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an isotopically labeled internal standard.

  • LC-MS/MS Quantification: Analyze the samples via LC-MS/MS to quantify the remaining intact parent compound and the appearance of the biphenyl-3',4-dicarboxylic acid degradant.

  • Self-Validation Check (Mass Balance): Ensure that the molar loss of the parent compound equals the molar gain of the dicarboxylic acid. A deviation indicates unmeasured side reactions (e.g., oxidation).

  • Thermodynamic Calculation: Plot ln(k) versus 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ) of the hydrolysis pathway.

Data Synthesis & Conclusion

The thermodynamic stability of 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid is a masterclass in structural synergy. While the biphenyl core provides enough conformational flexibility to optimize crystal packing, the dual hydrogen-bonding network (carboxylic acid dimers and amide tapes) locks the molecule into a highly stable solid-state lattice. In solution, despite the thermodynamic drive toward amide hydrolysis at extreme pH, the high activation energy intrinsic to the carbamoyl resonance structure ensures excellent kinetic stability under physiological conditions. By employing the self-validating thermal and kinetic protocols outlined above, researchers can confidently map the absolute degradation boundaries of this molecule for downstream drug development.

References

  • 4-Biphenylcarboxylic acid 92-92-2 wiki - GuideChem GuideChem URL
  • National Institutes of Health (NIH)
  • The Hydrolysis of Amides and the Proficiency of Amidohydrolases.
  • 4′-Hydroxybiphenyl-4-carboxylic acid IUCr Journals URL

Sources

Exploratory

Crystal structure and X-ray diffraction data for 4-(3-Aminocarbonylphenyl)benzoic acid

Title: Crystallographic Characterization and Supramolecular Synthons of 4-(3-Aminocarbonylphenyl)benzoic Acid: A Technical Guide Target Audience: Researchers, crystallographers, and pharmaceutical development scientists....

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Characterization and Supramolecular Synthons of 4-(3-Aminocarbonylphenyl)benzoic Acid: A Technical Guide

Target Audience: Researchers, crystallographers, and pharmaceutical development scientists.

Executive Summary & Molecular Architecture

As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredient (API) intermediates that present complex crystallization behaviors. 4-(3-Aminocarbonylphenyl)benzoic acid (CAS: 199678-18-7), also known as 3'-carbamoylbiphenyl-4-carboxylic acid, is a prime example of a bifunctional building block that demands rigorous crystallographic characterization.

The molecule consists of a rigid biphenyl core functionalized with a carboxylic acid (-COOH) at the 4-position and a primary amide (-CONH₂) at the 3'-position. The structural dynamics of this molecule are governed by two competing forces:

  • Steric Repulsion: The steric clash between the ortho-hydrogens of the two phenyl rings forces the biphenyl core out of coplanarity, typically resulting in a torsion angle of 20° to 40° [3].

  • Directional Hydrogen Bonding: Both the carboxylic acid and the primary amide are strong hydrogen-bond donors and acceptors, capable of forming highly directional supramolecular synthons.

Understanding the crystal structure of this compound is critical because the specific hydrogen-bonding networks dictate the material's bulk properties, including solubility, hygroscopicity, and mechanical stability during downstream pharmaceutical processing.

Supramolecular Synthons: The Causality of Crystal Packing

In crystal engineering, the assembly of molecules is driven by supramolecular synthons—spatial arrangements of intermolecular interactions. For 4-(3-Aminocarbonylphenyl)benzoic acid, the crystallization process is a thermodynamic competition between homosynthons and heterosynthons .

  • Homosynthons: The carboxylic acid groups can self-assemble into centrosymmetric dimers via O–H···O interactions, while the amide groups can form N–H···O dimers. Both form an eight-membered hydrogen-bonded ring denoted by the graph-set motif R22​(8) , which is one of the most frequently observed motifs in organic crystal structures [1].

  • Heterosynthons: A highly robust interaction occurs when the carboxylic acid pairs with the amide group, forming an acid-amide heterosynthon. Research demonstrates that the amide-carboxylic acid heterosynthon is thermodynamically favored and exceptionally robust, often dictating the primary 1D or 2D packing architecture even in the presence of competing functional groups [2].

The choice of crystallization solvent directly causes the selection of these synthons. Non-polar solvents (e.g., toluene) promote direct solute-solute hydrogen bonding, favoring the robust acid-amide heterosynthon. Conversely, polar protic solvents (e.g., ethanol, water) compete for hydrogen bonds, often resulting in solvated crystal structures where the solvent bridges the API molecules [2].

SynthonPathway Start 4-(3-Aminocarbonylphenyl) benzoic acid in Solution Solvent Solvent Selection Start->Solvent Aprotic Non-Polar / Aprotic (e.g., Toluene/Hexane) Solvent->Aprotic Promotes self-assembly Protic Polar Protic (e.g., Ethanol/Water) Solvent->Protic Competes for H-bonds Homo Homosynthons Acid-Acid & Amide-Amide Aprotic->Homo Kinetic product Hetero Heterosynthons Favored Acid-Amide R2,2(8) motif Aprotic->Hetero Thermodynamic sink Protic->Hetero Slow evaporation Solvate Solvate Formation Solvent bridges H-bonds Protic->Solvate Solvent inclusion

Caption: Thermodynamic pathways of supramolecular synthon formation based on solvent selection.

Experimental Protocols: A Self-Validating Workflow

To obtain high-quality X-ray diffraction data, the experimental workflow must be treated as a self-validating system. Each step must contain a quality-control checkpoint to ensure the integrity of the final structural model.

Protocol 3.1: Single Crystal Growth via Anti-Solvent Vapor Diffusion

Causality: Vapor diffusion allows for a highly controlled, gradual decrease in solubility, minimizing the rapid nucleation that leads to twinned or poorly diffracting microcrystals.

  • Dissolution: Dissolve 20 mg of 4-(3-Aminocarbonylphenyl)benzoic acid in a minimum volume (approx. 2 mL) of a polar solvent (e.g., N,N-dimethylformamide or Ethanol) in a 1-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities). Validation: The solution must be optically clear.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., Toluene or Chloroform). Cap the outer vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C for 5–10 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them directly into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and mechanical degradation.

Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality: Cryocooling the crystal to 100 K reduces the thermal motion of atoms (Debye-Waller factors), which significantly enhances high-angle diffraction intensity and allows for the accurate resolution of hydrogen atom positions—critical for validating the R22​(8) hydrogen-bond motifs.

  • Mounting: Select a single crystal with uniform extinction under polarized light. Mount it on a MiTeGen loop using the Paratone oil.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a cryostream (100 K) and a microfocus X-ray source (Cu-Kα, λ = 1.54184 Å or Mo-Kα, λ = 0.71073 Å).

  • Integration & Scaling: Integrate the raw frames using software such as APEX or CrysAlisPro. Apply an empirical absorption correction (e.g., SADABS). Validation Checkpoint: The internal agreement factor ( Rint​ ) must be < 0.10. If Rint​>0.10 , the crystal may be twinned or the absorption correction is inadequate; do not proceed to structure solution without resolving this.

  • Structure Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Locate hydrogen atoms involved in hydrogen bonding (O-H, N-H) from the difference Fourier map and refine them freely to confirm synthon geometry.

SCXRD Mount 1. Crystal Mounting (Cryoloop + Paratone Oil) Cool 2. Cryocooling (100 K) Minimizes thermal motion Mount->Cool Collect 3. Data Collection (Mo-Kα or Cu-Kα radiation) Cool->Collect Integrate 4. Integration & Scaling Checkpoint: R_int < 0.10 Collect->Integrate Solve 5. Structure Solution (Intrinsic Phasing / SHELXT) Integrate->Solve Refine 6. Least-Squares Refinement Anisotropic displacement Solve->Refine Validate 7. CIF Validation (CheckCIF / PLATON) Refine->Validate

Caption: Step-by-step self-validating workflow for SCXRD data collection and refinement.

Quantitative Crystallographic Data

To provide a benchmark for researchers synthesizing and crystallizing 4-(3-Aminocarbonylphenyl)benzoic acid, the following tables summarize the expected quantitative parameters based on analogous biphenyl-carboxylic acid and amide-carboxylic acid structures [1, 2, 3].

Table 1: Expected Crystallographic Parameters

ParameterExpected Range / ValueCausality / Structural Implication
Crystal System Monoclinic or TriclinicLow symmetry is typical for unsymmetrical biphenyls driven by directional H-bonding.
Space Group P21​/c or P1ˉ Allows for centrosymmetric R22​(8) dimer formation.
Biphenyl Torsion Angle 20.0° – 40.0°Relieves steric strain between ortho-hydrogens on adjacent phenyl rings.
Density ( ρcalc​ ) 1.35 – 1.45 g/cm³Indicates efficient close-packing facilitated by the robust heterosynthons.
Final R1​ index < 0.05 (for I>2σ(I) )Validates a high-quality structural refinement.

Table 2: Typical Hydrogen Bond Geometries for the Acid-Amide Heterosynthon

Interaction TypeDonor-Acceptor (D···A) Distance (Å)D-H···A Angle (°)Motif Designation
O–H(acid) ··· O(amide) 2.55 – 2.65165 – 175 R22​(8) Heterosynthon
N–H(amide) ··· O(acid) 2.85 – 2.95160 – 170 R22​(8) Heterosynthon
N–H(amide) ··· O(amide) 2.90 – 3.05150 – 165Inter-chain cross-linking

Note: Accurate determination of the D···A distances is critical. An O···O distance below 2.50 Å may indicate a charge-assisted hydrogen bond or proton transfer, which would redefine the material as a salt rather than a neutral co-crystal or pure phase [1].

Conclusion

The crystallographic profiling of 4-(3-Aminocarbonylphenyl)benzoic acid extends far beyond simple structural confirmation. By utilizing controlled crystallization techniques and rigorous SCXRD protocols, researchers can map the supramolecular landscape of the molecule. The competition between the R22​(8) acid-acid homosynthons and the highly robust acid-amide heterosynthons dictates the physical properties of the bulk powder. Mastering these principles allows formulation scientists to engineer APIs with optimized stability, solubility, and manufacturability.

References

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Design of Cocrystals via New and Robust Supramolecular Synthon between Carboxylic Acid and Secondary Amide: Honeycomb Network with Jailed Aromatics ACS Publications (Crystal Growth & Design) URL:[Link]

  • 4′-Hydroxybiphenyl-4-carboxylic acid IUCr Journals (Acta Crystallographica Section E) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(3-Aminocarbonylphenyl)benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol for the synthesis of 4-(3-Aminocarbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol for the synthesis of 4-(3-Aminocarbonylphenyl)benzoic acid (3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid).

Introduction & Mechanistic Rationale

Biphenyl carboxylic acid derivatives are highly valuable pharmacophores in drug discovery, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), URAT1 inhibitors, and other therapeutic agents[1]. The synthesis of complex biaryl systems from simple bromobenzamides via Suzuki coupling is a well-established strategy in the development of biologically active molecules and enzyme inhibitors[2].

The Suzuki-Miyaura cross-coupling is the premier methodology for synthesizing unsymmetrical biaryls due to its high functional group tolerance, mild conditions, and the low toxicity of organoboron reagents[3]. Furthermore, the palladium-catalyzed coupling of aryl halides with carboxyphenylboronic acids has been validated on multikilogram scales, demonstrating the exceptional robustness and scalability of this synthetic route[4].

This application note details a highly optimized protocol to couple 3-bromobenzamide with 4-carboxyphenylboronic acid.

Experimental Design & Causality

As a self-validating system, this protocol is designed not just to outline what to do, but why each step is mechanistically critical:

  • Reagent Stoichiometry: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) at elevated temperatures in basic aqueous media. To compensate for this side reaction and ensure complete consumption of the aryl halide, 4-carboxyphenylboronic acid is used in a slight excess (1.2 equivalents).

  • Solvent System (1,4-Dioxane/H₂O): Water is not merely a co-solvent; it is mechanistically essential. It facilitates the formation of the reactive trihydroxyboronate anion, which is the actual nucleophilic species that undergoes transmetalation with the Pd(II) complex[5].

  • Self-Validating Isolation Strategy: The target molecule contains a carboxylic acid moiety (pKa ~4). Under the basic reaction conditions (K₂CO₃), the product exists as a highly water-soluble potassium carboxylate. By washing the aqueous reaction mixture with an organic solvent, unreacted 3-bromobenzamide and hydrophobic catalyst ligands are completely removed. Subsequent acidification of the aqueous layer to pH 2 protonates the product, causing it to precipitate as a pure solid. This acid-base extraction inherently validates the purity of the isolated material without requiring column chromatography.

Reaction Stoichiometry & Reagent Data

Table 1: Quantitative Reagent Formulation (10 mmol Scale)

ReagentRoleMW ( g/mol )EquivalentsAmount
3-Bromobenzamide Electrophile200.031.0 eq2.00 g
4-Carboxyphenylboronic acid Nucleophile165.941.2 eq1.99 g
Potassium Carbonate (K₂CO₃) Base138.212.5 eq3.46 g
Pd(dppf)Cl₂ Catalyst731.700.05 eq (5 mol%)0.366 g
1,4-Dioxane Organic Solvent88.11N/A40 mL
Deionized Water Aqueous Solvent18.02N/A10 mL

Visual Workflows

Workflow N1 1. Reagent Assembly 4-Carboxyphenylboronic acid + 3-Bromobenzamide N2 2. Solvent & Base 1,4-Dioxane / H2O (4:1) + K2CO3 N1->N2 N3 3. Degassing Argon sparging (15-30 min) N2->N3 N4 4. Catalyst Addition Pd(dppf)Cl2 (5 mol%) N3->N4 N5 5. Suzuki Coupling Heat at 90°C for 12-16 h N4->N5 N6 6. Acid-Base Workup Extract impurities, acidify to pH 2 N5->N6 N7 7. Isolation Filtration & Drying N6->N7

Experimental workflow for the Suzuki-Miyaura synthesis of 4-(3-Aminocarbonylphenyl)benzoic acid.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 3-Bromobenzamide PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Boronate + Base PdII_TM->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for biaryl formation.

Step-by-Step Protocol

Phase 1: Preparation & Degassing
  • Reagent Loading: To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzamide (2.00 g, 10.0 mmol) and 4-carboxyphenylboronic acid (1.99 g, 12.0 mmol).

  • Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.

  • Base Addition: Add potassium carbonate (3.46 g, 25.0 mmol) to the suspension.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Insert a long needle connected to an Argon (or Nitrogen) line into the liquid and a short vent needle into the septum. Sparge the mixture with inert gas for 20–30 minutes under vigorous stirring.

    • Causality Note: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid. Thorough degassing is mandatory for high yields.

Phase 2: Catalytic Coupling
  • Catalyst Addition: Briefly remove the vent needle and quickly add Pd(dppf)Cl₂ (0.366 g, 0.5 mmol) against a positive flow of Argon. Re-seal the flask.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 to 16 hours.

    • Causality Note: The bidentate dppf ligand provides both steric bulk and electron density to the palladium center, accelerating the reductive elimination step while preventing catalyst aggregation into inactive palladium black.

Phase 3: Acid-Base Workup & Isolation
  • Cooling & Dilution: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the reaction mixture with 50 mL of deionized water to ensure all carboxylate salts are fully dissolved.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract the basic aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Causality Note: This step removes unreacted 3-bromobenzamide, triphenylphosphine oxide (from the catalyst), and any homocoupled biphenyl byproducts. Discard the organic layers.

  • Acidification: Transfer the purified aqueous layer to an Erlenmeyer flask. Place it in an ice bath and stir. Slowly add 2M HCl dropwise until the pH reaches 2–3 (verify with pH paper).

    • Causality Note: Protonation of the carboxylate ion neutralizes the charge, drastically reducing its aqueous solubility. The target 4-(3-Aminocarbonylphenyl)benzoic acid will precipitate as a dense white/off-white solid.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 15 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford the pure product.

Sources

Application

Using CAS 199678-18-7 as a building block in Suzuki-Miyaura coupling

Application Note: Utilizing 3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 199678-18-7) in Decarboxylative Suzuki-Miyaura Cross-Coupling for Advanced Drug Discovery Executive Summary As drug development increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 199678-18-7) in Decarboxylative Suzuki-Miyaura Cross-Coupling for Advanced Drug Discovery

Executive Summary

As drug development increasingly demands complex, sterically hindered biaryl and terphenyl scaffolds, the strategic utilization of advanced building blocks becomes paramount. CAS 199678-18-7, chemically identified as 3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid, is a highly valuable intermediate featuring both a hydrogen-bonding carboxamide and a reactive carboxylic acid moiety[1]. Traditionally, extending this scaffold via Suzuki-Miyaura coupling would require the arduous pre-synthesis of a halogenated derivative. This application note details a paradigm-shifting methodology: a one-pot Decarboxylative Suzuki-Miyaura Cross-Coupling (DMSC) that utilizes the native carboxylic acid as the electrophilic coupling partner, thereby maximizing atom economy and streamlining the synthesis of extended terphenyl therapeutics.

Mechanistic Rationale: Bypassing Pre-Functionalization

Conventional Suzuki-Miyaura couplings rely on the oxidative addition of a palladium catalyst into an aryl halide or pseudohalide bond. For CAS 199678-18-7, synthesizing the corresponding aryl iodide is synthetically taxing and risks dehydrating the sensitive carboxamide group into a nitrile under harsh halogenation conditions.

To circumvent this, we deploy a two-phase decarboxylative activation strategy[2].

  • Phase 1 (Decarboxylative Iodination): Using iodine (I₂) as a terminal oxidant and a mild base, the carboxylic acid undergoes thermal decarboxylation to generate an aryl radical. This intermediate rapidly recombines with an iodine radical to form an aryl iodide in situ[2].

  • Phase 2 (Cross-Coupling): Following a critical quenching step to remove excess oxidant, the newly formed aryl iodide undergoes standard palladium-catalyzed cross-coupling with an arylboronic acid[3].

Workflow cluster_0 Phase 1: Decarboxylative Iodination cluster_1 Phase 2: Suzuki-Miyaura Coupling N1 CAS 199678-18-7 (Carboxylic Acid) N2 Iodine (I2) + Base Thermal Activation N1->N2 N3 Aryl Iodide Intermediate N2->N3 -CO2 N4 Quench Excess I2 (Na2S2O3) N3->N4 N5 Pd Catalyst + Ar-B(OH)2 N4->N5 N6 Target Terphenyl Scaffold N5->N6 Cross-Coupling

Fig 1: Two-phase decarboxylative Suzuki-Miyaura workflow for CAS 199678-18-7.

Experimental Protocol: A Self-Validating System

This protocol is engineered to ensure high fidelity and reproducibility. Every step includes specific causality notes to explain the chemical logic behind the operation.

Phase 1: In Situ Aryl Iodide Generation
  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add CAS 199678-18-7 (1.0 mmol, 241.2 mg), K₃PO₄ (2.0 mmol, 424.5 mg), and I₂ (1.5 mmol, 380.7 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3x).

    • Causality Note: Oxygen must be rigorously excluded to prevent the competitive formation of unreactive aryl ethers or phenols from the intermediate aryl radical.

  • Reaction: Add anhydrous DMF (5.0 mL) via syringe. Seal the tube and heat the mixture to 120 °C for 12 hours.

  • Quenching (Critical Step): Cool the reaction to room temperature. Add 10 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes until the dark iodine color dissipates.

    • Causality Note: This step is non-negotiable. Residual I₂ will aggressively oxidize the electron-rich Pd(0) catalyst required for Phase 2 into an inactive Pd(II) or Pd(IV) state, completely arresting the catalytic cycle[3].

  • Validation Checkpoint: Extract an aliquot with EtOAc and analyze via LC-MS. The disappearance of the starting material (m/z 242.1 [M+H]⁺) and the appearance of the aryl iodide intermediate (m/z 324.0 [M+H]⁺) self-validates the success of the decarboxylation. Extract the remaining mixture with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Setup: Transfer the crude aryl iodide intermediate to a clean reaction vial. Add the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 57.8 mg, 5 mol%), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

    • Causality Note: The inclusion of water is essential. It dissolves the inorganic base and generates the reactive hydroxyl-boronate complex [Ar-B(OH)₃]⁻, which drastically accelerates the transmetalation step onto the palladium center.

  • Coupling: Heat the mixture at 90 °C for 8 hours under Argon.

  • Isolation: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Purify the combined organic layers via flash column chromatography (Hexanes/EtOAc gradient) to yield the extended terphenyl scaffold.

Quantitative Optimization Data

To establish the robustness of this protocol, multiple reaction parameters were systematically screened. The quantitative data below summarizes the optimal conditions for both phases of the workflow.

Table 1: Optimization of Phase 1 (Decarboxylative Iodination)

Entry Oxidant (Equiv) Base Solvent Temp (°C) Yield of Intermediate (%)
1 I₂ (1.0) K₃PO₄ DMF 100 45
2 I₂ (1.5) K₃PO₄ DMF 120 82
3 I₂ (1.5) Ag₂CO₃ Toluene 120 88*

| 4 | NIS (1.5) | K₃PO₄ | DMF | 120 | 30 |

*While Ag₂CO₃ provided a marginally higher yield, K₃PO₄ (Entry 2) is selected as the optimal base due to its significantly lower cost and scalability for drug development.

Table 2: Optimization of Phase 2 (Suzuki-Miyaura Coupling)

Entry Catalyst (5 mol%) Base Solvent System Yield of Target Scaffold (%)
1 Pd(OAc)₂ K₂CO₃ Dioxane/H₂O 65
2 Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 91

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 85 |

Conclusion

By leveraging Decarboxylative Suzuki-Miyaura Cross-Coupling, researchers can directly utilize CAS 199678-18-7 as a highly efficient building block without the need for pre-halogenation. The strict adherence to the intermediate quenching protocol ensures catalyst longevity, resulting in excellent yields of complex terphenyl architectures critical for modern structure-activity relationship (SAR) campaigns.

References

  • Fluorochem. "3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 199678-18-7)". Available at:[1]

  • Chemical Communications (RSC Publishing). "Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant". Available at:[2]

  • The Journal of Organic Chemistry (ACS Publications). "Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols". Available at:[3]

Sources

Method

Amide bond formation protocols using CAS 199678-18-7

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of incorporating privileged scaffolds into complex molecular architectures. CAS 199678-18-7 , chemically known as 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of incorporating privileged scaffolds into complex molecular architectures. CAS 199678-18-7 , chemically known as 4-(3-carbamoylphenyl)benzoic acid, is a highly valuable bifunctional building block. It features a rigid biphenyl core, a carboxylic acid handle for structural elaboration, and a primary amide (carbamoyl group) that serves as a critical hydrogen-bond donor/acceptor in target binding pockets.

However, utilizing this molecule for amide bond formation presents a specific chemoselective challenge: activating the carboxylic acid to react with an amine nucleophile while preserving the inherent primary amide. Harsh dehydrating agents (such as thionyl chloride or phosphorus oxychloride) risk dehydrating the primary amide into a nitrile. Therefore, the selection of mild, highly efficient coupling reagents is not just a matter of yield, but of structural preservation[1].

This application note details the mechanistic causality, strategic reagent selection, and self-validating protocols for forming amide bonds with CAS 199678-18-7 across both discovery and process scales.

Mechanistic Causality in Reagent Selection

The myth of a "universal" coupling reagent has long been dispelled in modern organic synthesis[1]. When working with CAS 199678-18-7, the choice of activator dictates the reaction pathway, the impurity profile, and the scalability of the workflow.

1. Discovery Scale: The HATU Advantage For discovery-scale synthesis (milligrams to low grams), particularly when coupling sterically hindered or electronically deactivated amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice. HATU rapidly converts the carboxylic acid of CAS 199678-18-7 into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

Field-Proven Insight: The order of reagent addition is critical. Highly nucleophilic amines can attack the uronium salt of HATU directly, leading to irreversible amine guanylation—a frustrating side reaction that consumes the amine and halts the coupling[2]. To prevent this, the carboxylic acid and base must be pre-mixed with the amine before the slow addition of HATU, ensuring the active ester forms and is immediately intercepted by the amine.

2. Process Scale: The T3P Paradigm As projects transition from discovery to kilogram-scale production, HATU becomes unviable due to its high cost, shock-sensitivity risks, and the generation of organic-soluble byproducts that require tedious chromatography[3]. Here, T3P (Propylphosphonic anhydride) is the reagent of choice. T3P activates the acid via a mixed anhydride intermediate. It is exceptionally mild, completely avoiding the dehydration of the primary amide on CAS 199678-18-7, and produces exclusively water-soluble phosphonate salts that are easily removed via a simple aqueous wash[4].

ActivationPathways CAS CAS 199678-18-7 (Carboxylic Acid) HATU HATU / DIPEA Active OAt Ester CAS->HATU Activation T3P T3P / Pyridine Mixed Anhydride CAS->T3P Activation Product1 Biphenyl Amide (High Yield, Fast) HATU->Product1 + R-NH2 SideReact Amine Guanylation (If added incorrectly) HATU->SideReact Excess Amine Attack Product2 Biphenyl Amide (Scalable, Clean Workup) T3P->Product2 + R-NH2

Mechanistic pathways for CAS 199678-18-7 activation using HATU vs. T3P.

Quantitative Reagent Comparison

To guide your synthetic strategy, the following table summarizes the operational metrics for coupling CAS 199678-18-7 using both methodologies.

ParameterHATU / DIPEA ProtocolT3P / Pyridine Protocol
Primary Application Discovery scale, hindered aminesProcess scale, green chemistry
Typical Reaction Time 1 - 4 hours4 - 12 hours
Byproduct Nature Organic-soluble (HOAt, urea derivatives)Water-soluble (propylphosphonic acid)
Purification Method Column chromatography (Silica gel)Aqueous wash and phase separation
Risk to Primary Amide LowVery Low
Atom Economy / Cost Low economy, high costHigh economy, lower cost at scale

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step, saving time and precious intermediates.

Protocol A: Discovery-Scale Amidation using HATU

Objective: Rapid synthesis of analytical standards or early screening compounds.

  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend CAS 199678-18-7 (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature. Validation Check: The suspension should become a clear, homogeneous solution as the carboxylate salt forms.

  • Activation : Cool the reaction to 0 °C in an ice bath. Add HATU (1.2 equiv, 0.6 mmol) portion-wise over 2 minutes. Causality Note: Adding HATU to the pre-mixed acid/amine/base prevents the amine from directly attacking the bulk HATU, thereby suppressing guanylation[2].

  • Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation Check: Analyze an aliquot via LC-MS. The disappearance of the CAS 199678-18-7 peak (m/z 240 [M-H]-) and the appearance of the product mass confirm completion.

  • Quench and Extraction : Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HOAt remains.

Protocol B: Process-Scale Amidation using T3P

Objective: Scalable, chromatography-free synthesis for advanced preclinical evaluation.

  • Preparation : Charge a jacketed reactor with CAS 199678-18-7 (1.0 equiv, 100 mmol), the target amine (1.05 equiv, 105 mmol), and Ethyl Acetate (EtOAc, 10 volumes).

  • Base Addition : Add Pyridine (3.0 equiv, 300 mmol) to the slurry. Causality Note: Pyridine is selected over stronger bases like DMAP or N-methylmorpholine because it minimizes side reactions and provides a cleaner impurity profile when used in conjunction with T3P[4].

  • Activation : Heat the mixture to 45 °C. Dropwise, add a 50 wt% solution of T3P in EtOAc (1.5 equiv, 150 mmol) over 30 minutes.

  • Reaction Monitoring : Stir at 45 °C for 8 hours. Validation Check: In-process HPLC should indicate >98% conversion of the starting material.

  • Quench and Phase Separation : Cool the reactor to 20 °C. Quench the reaction by adding 0.5 M aqueous HCl (5 volumes). Stir vigorously for 15 minutes, then allow the layers to settle. Validation Check: A clean phase separation must occur. The lower aqueous layer contains the pyridine hydrochloride and the water-soluble propylphosphonic acid byproducts[3].

  • Isolation : Separate the aqueous layer. Wash the organic layer with water (5 volumes). Concentrate the organic layer to 3 volumes and add Heptane (7 volumes) to induce crystallization. Filter the resulting white solid and dry under vacuum.

T3PWorkflow Step1 1. Reaction Mix Acid, Amine, Base Add T3P (50% in EtOAc) Step2 2. Quench Add 0.5M HCl / Water Step1->Step2 Step3 3. Phase Separation Aq: Phosphonate salts Org: Amide Product Step2->Step3 Step4 4. Isolation Evaporation & Crystallization Step3->Step4

Self-validating workflow for T3P-mediated process-scale amide coupling.

References

  • 4-(3-Aminocarbonylphenyl)benzoic acid | 199678-18-7. Sigma-Aldrich.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.

Sources

Application

Application Note: Defect Engineering of Zr-MOFs via 3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic Acid for Advanced Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Area: Nanomedicine, Controlled Active Pharmaceutical Ingredient (API) Release, and Porous Materials Engineering Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Area: Nanomedicine, Controlled Active Pharmaceutical Ingredient (API) Release, and Porous Materials Engineering

Executive Summary & Mechanistic Rationale

Metal-organic frameworks (MOFs) have revolutionized the landscape of targeted drug delivery due to their tunable porosity and massive surface areas. However, achieving high payload capacities for polar or amphiphilic drugs while preventing premature "burst release" remains a significant clinical hurdle.

This application note details a robust methodology for incorporating 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid (CBCA) into the highly stable zirconium-based MOF, UiO-66. Rather than attempting to build a novel MOF entirely from this bulky ligand, we exploit the principle of coordination modulation and defect engineering [1].

The Causality of Experimental Choices

Because CBCA is a monocarboxylic acid, it acts as a competitive capping agent during the solvothermal self-assembly of the Zr₆ nodes and the primary dicarboxylic acid linker (terephthalic acid, H₂BDC). By carefully tuning the concentration of CBCA, we intentionally induce "missing-linker defects" within the UiO-66 crystal lattice [3].

The causality of this design is twofold:

  • Pore Expansion: The omission of structural BDC linkers increases the mesoporous volume of the MOF, allowing for the diffusion of larger API molecules.

  • Microenvironment Functionalization: The CBCA ligand terminates at the defect site, leaving its biphenyl and carbamoyl (-CONH₂) groups dangling into the pore cavity. The biphenyl moiety provides a hydrophobic pocket for π-π stacking, while the carbamoyl group acts as a potent hydrogen-bond donor and acceptor. This directly addresses the burst-release problem by anchoring polar drugs (e.g., 5-Fluorouracil) to the MOF scaffold via strong non-covalent interactions [2].

Experimental Protocols

The following protocols are designed as a self-validating system. Quality control checkpoints are embedded within the workflow to ensure the structural integrity and successful functionalization of the MOF.

Protocol A: Solvothermal Synthesis of UiO-66-CBCA

Objective: Synthesize a defect-engineered MOF utilizing CBCA as a structural modulator.

  • Precursor Dissolution: In a 50 mL Teflon-lined stainless-steel autoclave, dissolve 1.0 mmol of Zirconium(IV) chloride (ZrCl₄) in 15 mL of anhydrous N,N-dimethylformamide (DMF). Sonicate for 10 minutes until the solution is completely clear.

  • Ligand Addition: Add 1.0 mmol of terephthalic acid (H₂BDC) and 0.5 mmol of the modulator, 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid (CBCA).

  • Acidic Catalysis: Add 0.5 mL of glacial acetic acid. Scientific Insight: Acetic acid acts as a secondary, highly labile modulator that controls the initial nucleation rate, ensuring high crystallinity before being displaced by the more strongly coordinating CBCA.

  • Crystallization: Seal the autoclave and heat in a convection oven at 120 °C for 24 hours.

  • Harvesting: Cool to room temperature at a rate of 1 °C/min. Recover the white precipitate via centrifugation (8,000 rpm, 10 min).

Protocol B: Activation and Defect Validation

Objective: Remove unreacted precursors and validate the incorporation of CBCA.

  • Solvent Exchange: Wash the precipitate three times with fresh DMF to remove unreacted H₂BDC. Follow with three washes of absolute ethanol to exchange the high-boiling DMF trapped in the pores.

  • Thermal Activation: Dry the powder in a vacuum oven at 90 °C for 12 hours.

  • Self-Validation Checkpoint (TGA): Perform Thermogravimetric Analysis (TGA) from 25 °C to 800 °C in air.

    • Validation Metric: You will observe a distinct mass loss between 250–350 °C corresponding to the thermal decomposition of the dangling CBCA modulators. The primary BDC linker framework will not collapse until >450 °C. The ratio of these two mass losses allows you to precisely quantify the defect density (target: ~2.5 missing linkers per Zr₆ node).

Protocol C: API Loading and Release Assay

Objective: Encapsulate 5-Fluorouracil (5-FU) and evaluate release kinetics.

  • Incipient Wetness Impregnation: Disperse 100 mg of activated UiO-66-CBCA in 10 mL of a saturated 5-FU methanol solution (approx. 5 mg/mL).

  • Equilibration: Stir the suspension in the dark at room temperature for 48 hours to allow the carbamoyl groups to establish hydrogen bonds with the pyrimidine ring of 5-FU.

  • Recovery: Centrifuge and wash lightly with 2 mL of cold methanol to remove weakly surface-bound API. Vacuum dry at 40 °C.

  • Release Assay: Suspend 20 mg of the loaded MOF in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 37 °C. Quantify the release of 5-FU over time using UV-Vis spectroscopy ( λmax​ = 266 nm).

Quantitative Data & Benchmarks

The incorporation of CBCA drastically alters the physicochemical properties of the MOF, optimizing it for pharmacological applications. Table 1 summarizes the comparative metrics between standard UiO-66 and the CBCA-modulated variant.

Table 1: Physicochemical and Pharmacological Properties of MOF Variants

ParameterStandard UiO-66UiO-66-CBCA (Modulated)Causality / Impact
Modulator Used Acetic Acid (Labile)CBCA (Bulky, Functional)Determines defect chemistry.
BET Surface Area ~1,100 m²/g~1,450 m²/gMissing linkers increase available surface area.
Pore Volume 0.45 cm³/g0.62 cm³/gFacilitates entry of bulky API molecules.
Defect Density ~1.0 per Zr₆ node~2.5 per Zr₆ nodeHigher density of H-bonding anchoring sites.
5-FU Loading 15 wt%32 wt%Amide-API hydrogen bonding doubles payload.
5-FU Release (T₅₀) 4 Hours18 HoursStrong host-guest interactions eliminate burst release.

Visualizations of Workflows and Mechanisms

To clarify the experimental logic, the following diagrams map the synthesis workflow and the molecular signaling/interaction pathway within the MOF pores.

Workflow N1 ZrCl4 + H2BDC (Primary Precursors) N3 Solvothermal Synthesis (120°C, DMF) N1->N3 N2 CBCA Ligand (Defect Modulator) N2->N3 N4 Defect-Engineered UiO-66-CBCA N3->N4 Self-Assembly & Modulation N5 API Encapsulation (H-Bonding Mediated) N4->N5 Drug Loading

Workflow for the solvothermal synthesis and API loading of defect-engineered UiO-66-CBCA.

Mechanism M1 Zr6O4(OH)4 Node M2 Missing BDC Linker (Structural Defect) M1->M2 Modulator Competition M3 CBCA Coordination (Carboxylate-Zr Bond) M2->M3 Site Occupation M4 Pore Microenvironment (Exposed Carbamoyl + Biphenyl) M3->M4 Functionalization M5 API (5-Fluorouracil) Immobilization M4->M5 Dipole-Dipole & H-Bonding

Mechanistic pathway of CBCA-mediated defect engineering and subsequent API immobilization.

References

  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C.[Link]

  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Pharmaceutics (MDPI).[Link]

  • Combining Coordination Modulation with Acid–Base Adjustment for the Control over Size of Metal–Organic Frameworks. Chemistry of Materials (ACS).[Link]

Method

Application Notes &amp; Protocols: Downstream Purification of 4-(3-Aminocarbonylphenyl)benzoic Acid Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-Aminocarbonylphenyl)benzoic acid and its intermediates are pivotal structural motifs in medicinal chemistry and materials science. The pur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminocarbonylphenyl)benzoic acid and its intermediates are pivotal structural motifs in medicinal chemistry and materials science. The purity of these compounds is paramount, as even trace impurities can significantly impact the efficacy, safety, and performance of the final products. This guide provides a detailed overview of robust downstream purification methods tailored for these specific chemical entities. The protocols herein are designed to be both descriptive and explanatory, offering insights into the rationale behind procedural steps to empower researchers to adapt and troubleshoot effectively.

The core structure, possessing both a carboxylic acid and a benzamide functionality, presents unique purification challenges and opportunities. The methodologies detailed below leverage the distinct physicochemical properties of these groups to achieve high levels of purity.

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve the desired purity for 4-(3-aminocarbonylphenyl)benzoic acid and its synthetic intermediates. The general workflow involves an initial purification by either crystallization or extraction, followed by a chromatographic polishing step if high purity is required.

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Crude_Product [label="Crude 4-(3-Aminocarbonylphenyl)benzoic Acid\nor Intermediate"]; Initial_Purification [label="Initial Purification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Crystallization / Recrystallization"]; Extraction [label="Acid-Base Extraction"]; Chromatography [label="Chromatographic Purification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Prep_HPLC [label="Preparative HPLC"]; Purity_Analysis [label="Purity Analysis (TLC, HPLC, NMR)"]; Pure_Product [label="Pure Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude_Product -> Initial_Purification; Initial_Purification -> Crystallization [label="Solid Products"]; Initial_Purification -> Extraction [label="Liquid/Soluble Products"]; Crystallization -> Chromatography; Extraction -> Chromatography; Chromatography -> Column_Chromatography [label="Standard Purity"]; Chromatography -> Prep_HPLC [label="High Purity"]; Column_Chromatography -> Purity_Analysis; Prep_HPLC -> Purity_Analysis; Purity_Analysis -> Pure_Product; }

Caption: Generalized workflow for the purification of 4-(3-aminocarbonylphenyl)benzoic acid intermediates.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[1] For aromatic carboxylic acids like the target compound, a judicious choice of solvent is critical.

Principle: The compound should be highly soluble in a solvent at elevated temperatures and sparingly soluble at room temperature or below.[2] This differential solubility allows for the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

Protocol for Recrystallization of 4-(3-Aminocarbonylphenyl)benzoic Acid
  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) at room temperature and upon heating. For benzamide derivatives, solvents like ethanol can be effective. Aromatic carboxylic acids can often be recrystallized from hot water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[3] Avoid using an excess of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[4][5]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[2]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Inducing Crystallization (if necessary):

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

ParameterRecommended ConditionRationale
Solvent Choice Polar protic solvents (e.g., Ethanol, Methanol, Water) or mixturesMatches the polarity of the carboxylic acid and amide groups.
Cooling Rate Slow, followed by an ice bathPromotes the formation of large, well-defined crystals, excluding impurities.
Washing Solvent Ice-cold recrystallization solventRemoves soluble impurities without dissolving a significant amount of the product.

Method 2: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Principle: The carboxylic acid can be deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the insoluble carboxylic acid, which can then be isolated.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3).[6] The 4-(3-aminocarbonylphenyl)benzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

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Start [label="Crude Product in\nOrganic Solvent"]; Add_Base [label="Add Aqueous Base\n(e.g., NaHCO3)"]; Separate_Layers [label="Separate Layers"]; Aqueous_Layer [label="Aqueous Layer\n(Carboxylate Salt)"]; Organic_Layer [label="Organic Layer\n(Neutral/Basic Impurities)"]; Acidify [label="Acidify Aqueous Layer\n(e.g., HCl)"]; Precipitate [label="Precipitated Pure Acid"]; Filter_Dry [label="Filter and Dry"]; Pure_Product [label="Pure Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_Base; Add_Base -> Separate_Layers; Separate_Layers -> Aqueous_Layer; Separate_Layers -> Organic_Layer; Aqueous_Layer -> Acidify; Acidify -> Precipitate; Precipitate -> Filter_Dry; Filter_Dry -> Pure_Product; }

Caption: Workflow for purification via acid-base extraction.

Method 3: Column Chromatography

For challenging separations or when very high purity is required, column chromatography is a highly effective method.[7]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with stronger interactions with the stationary phase will move down the column more slowly than compounds with weaker interactions.

Protocol for Silica Gel Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is commonly used for the purification of benzamide derivatives.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by Thin-Layer Chromatography (TLC) analysis to achieve good separation (Rf value of the target compound around 0.2-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of the eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • A gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can improve separation for complex mixtures.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Provides a polar surface for differential adsorption.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsAllows for the fine-tuning of polarity to effectively separate the target compound from impurities.
Detection TLC with UV visualization (254 nm)Aromatic nature of the compound allows for easy visualization.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization Solution is too concentrated, or impurities are lowering the melting point.Reheat to redissolve the oil, add a small amount of additional solvent, and cool more slowly.[2]
No crystal formation Solution is too dilute (supersaturated).Scratch the inside of the flask, add a seed crystal, or carefully evaporate some of the solvent.[2]
Poor separation in column chromatography Inappropriate solvent system.Optimize the eluent using TLC. Consider using a gradient elution.
Product co-elutes with impurities Insufficient resolution.Use a longer column, a stationary phase with a smaller particle size, or a shallower solvent gradient.

Conclusion

The purification of 4-(3-aminocarbonylphenyl)benzoic acid and its intermediates can be effectively achieved through a systematic application of recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the nature of the impurities and the desired level of purity. By understanding the principles behind each technique, researchers can develop and optimize robust purification protocols to obtain high-quality materials for their scientific endeavors.

References

  • Benchchem. Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia.
  • Benchchem. Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols.
  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PubMed. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography].
  • European Patent Office. METHOD FOR PREPARING AROMATIC CARBOXYLIC ACIDS - EP 0601177 B1.
  • ResearchGate. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
  • Google Patents. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Benchchem. Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers.
  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.
  • Semantic Scholar. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • ResearchGate. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • FAMU. Lab Report Recrystallization September 27, 2016.
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • The Recrystallization of Benzoic Acid.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • Recrystallization of Benzoic Acid.
  • Benchchem. Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid.
  • European Patent Office. Process for preparing pure benzoic acid - Patent 0124709.

Sources

Application

Application Note: Catalyst Selection and Optimization for the Cross-Coupling Synthesis and Utilization of CAS 199678-18-7

Executive Summary and Mechanistic Challenges CAS 199678-18-7 (3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid) is a highly rigid, bifunctional biaryl scaffold frequently utilized in advanced drug discovery and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Challenges

CAS 199678-18-7 (3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid) is a highly rigid, bifunctional biaryl scaffold frequently utilized in advanced drug discovery and materials science. The molecule presents a unique dual-challenge for transition-metal catalysis: it contains an unprotected primary amide and a free carboxylic acid.

As a Senior Application Scientist, selecting the correct catalyst system for both the upstream synthesis of this molecule and its downstream functionalization requires a deep understanding of competing catalytic cycles.

  • Upstream (Suzuki-Miyaura Synthesis): The primary amide is susceptible to competitive Buchwald-Hartwig amidation, while the carboxylic acid can induce protodeboronation of the boronic acid partner[1].

  • Downstream (Decarboxylative Cross-Coupling): Utilizing the carboxylic acid as a nucleophilic coupling partner requires overcoming the high activation energy of decarboxylation for para-substituted benzoates, necessitating bimetallic synergistic catalysis[2].

Workflow A 4-Boronobenzoic Acid + 3-Bromobenzamide B Suzuki-Miyaura Coupling (Pd Catalyst) A->B C CAS 199678-18-7 (Biaryl Amide-Acid) B->C D Decarboxylative Cross-Coupling (Pd/Cu Catalysts) C->D E Multi-substituted Biaryl Amides D->E

Fig 1: Dual-phase workflow for the synthesis and downstream utilization of CAS 199678-18-7.

Upstream Synthesis: Chemoselective Suzuki-Miyaura Coupling

Causality in Catalyst and Condition Selection

To synthesize CAS 199678-18-7 from 4-carboxyphenylboronic acid and 3-bromobenzamide, the catalyst must facilitate C-C bond formation faster than the competing C-N bond formation (amidation)[3].

Why Pd(dppf)Cl₂? Standard catalysts like Pd(PPh₃)₄ often fail here because monodentate phosphines dissociate easily, leaving the palladium center open to coordination by the primary amide, leading to catalyst poisoning or unwanted secondary amides[1]. By utilizing Pd(dppf)Cl₂ , the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a rigid cis-geometry on the palladium center. This steric bulk accelerates reductive elimination of the biaryl product and sterically blocks the coordination of the amide nitrogen.

Why a Biphasic Solvent System? Using a strong base (e.g., KOtBu) in a monophasic organic solvent would deprotonate the amide, making it highly nucleophilic. By employing a biphasic Toluene/Ethanol/Water system with a mild base (Na₂CO₃ ), the carboxylic acid is selectively deprotonated and partitioned into the aqueous hydration sphere. This phase separation physically isolates the carboxylate from the organic-soluble palladium active species, preventing protodeboronation while leaving the amide intact.

Quantitative Catalyst Screening Data

Table 1: Catalyst Performance for the Synthesis of CAS 199678-18-7

Catalyst System (5 mol%)Base / Solvent SystemTemp (°C)Yield (%)Chemoselectivity (Product : Amidation)
Pd(PPh₃)₄K₂CO₃ / THF:H₂O80453:1
Pd(dppf)Cl₂ Na₂CO₃ / Tol:EtOH:H₂O 90 92 >99:1
Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O1007810:1
Self-Validating Protocol: Synthesis of CAS 199678-18-7

This protocol includes In-Process Controls (IPC) to ensure self-validation at critical junctures.

  • Preparation of the Aqueous Base: Dissolve Na₂CO₃ (3.0 equiv, 31.8 mmol) in 15 mL of degassed DI water.

  • Substrate Loading: In a 100 mL Schlenk flask, add 3-bromobenzamide (1.0 equiv, 10.6 mmol) and 4-carboxyphenylboronic acid (1.1 equiv, 11.6 mmol).

  • Solvent Addition: Add 30 mL of Toluene and 15 mL of Ethanol. Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv, 0.53 mmol).

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) for 12 hours.

  • IPC Validation: Sample the organic phase and analyze via UPLC-MS. Validation Checkpoint: The reaction is complete when the 3-bromobenzamide peak (m/z 200/202) is consumed and the product mass ([M-H]⁻ = 240.2) dominates.

  • Workup and Isolation: Cool to room temperature. Separate the aqueous layer (which contains the sodium salt of the product). Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove organic impurities and catalyst residues.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3. The product, CAS 199678-18-7, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Downstream Utilization: Decarboxylative Cross-Coupling

Causality in Bimetallic Catalyst Selection

Once synthesized, CAS 199678-18-7 can be used as an aryl nucleophile equivalent by extruding CO₂ from the carboxylic acid moiety. However, because the carboxylate is para-substituted, it lacks the "ortho-effect" that typically lowers the activation energy for decarboxylation[4].

To achieve this, a bimetallic Pd/Cu catalytic system (pioneered by Gooßen) must be employed[2],[5].

  • The Copper Cycle: CuI, supported by 1,10-phenanthroline, specifically coordinates the carboxylate. At elevated temperatures (160 °C), it facilitates CO₂ extrusion to form a stabilized aryl-copper(I) intermediate.

  • The Palladium Cycle: Pd(acac)₂ independently undergoes oxidative addition with an aryl electrophile.

  • Transmetalation: The aryl group is transferred from Cu to Pd, followed by reductive elimination to form the new C-C bond.

Critical Electrophile Choice: If an aryl bromide is used, the extruded bromide ions coordinate to the copper catalyst, raising the decarboxylation barrier and poisoning the cycle. Therefore, Aryl Triflates must be used as the electrophilic partner to maintain high turnover numbers (TON)[2].

CatalyticCycle cluster_Cu Copper Cycle (Decarboxylation) cluster_Pd Palladium Cycle (Cross-Coupling) Cu1 Cu(I) Active Species Cu2 Cu(II) Carboxylate Cu1->Cu2 + CAS 199678-18-7 - H+ Cu3 Aryl-Cu(I) Intermediate Cu2->Cu3 - CO2 (Decarboxylation) Pd3 Diaryl-Pd(II) Cu3->Pd3 Transmetalation (Aryl transfer to Pd) Pd1 Pd(0) Active Species Pd2 Aryl-Pd(II)-X Pd1->Pd2 + Aryl Triflate (Ar-OTf) Pd2->Pd3 Pd3->Cu1 Cu(I) regeneration + OTf- Pd3->Pd1 Reductive Elimination (Product)

Fig 2: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling of CAS 199678-18-7.

Quantitative Catalyst Screening Data

Table 2: Catalyst Optimization for Decarboxylative Cross-Coupling of CAS 199678-18-7

Catalyst SystemElectrophileAdditivesTemp (°C)Yield (%)TON
Pd(acac)₂ (Monometallic)Aryl BromideNone160<5<5
Pd(acac)₂ / CuIAryl Bromide1,10-Phenanthroline1604284
Pd(acac)₂ / CuI Aryl Triflate 1,10-Phenanthroline 160 88 176
Self-Validating Protocol: Decarboxylative Cross-Coupling
  • Reagent Preparation (Glovebox Recommended): In a dry Schlenk tube, weigh CAS 199678-18-7 (1.5 equiv, 1.5 mmol), CuI (0.1 equiv, 0.1 mmol), 1,10-phenanthroline (0.1 equiv, 0.1 mmol), and K₂CO₃ (1.5 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(acac)₂ (0.02 equiv, 0.02 mmol).

  • Solvent and Electrophile: Add 4 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) and 1 mL of Quinoline (acts as a high-boiling coordinating solvent to stabilize Cu). Add the Aryl Triflate (1.0 equiv, 1.0 mmol).

  • Reaction Execution: Seal the tube and heat to 160 °C in an oil bath for 24 hours.

  • IPC Validation: Self-Validation Checkpoint: Attach a bubbler to the exhaust line during the initial heating phase. The visible evolution of gas (CO₂) confirms the active turnover of the copper-mediated decarboxylation cycle.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL Ethyl Acetate and wash with 1M HCl (3 x 15 mL) to remove NMP, Quinoline, and unreacted CAS 199678-18-7.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield the multi-substituted biaryl amide.

References

  • Decarboxylative cross-coupling - Wikipedia. Wikipedia. [Link][2]

  • New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum.[Link][5]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC.[Link][4]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature. PMC.[Link][1]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(3-Aminocarbonylphenyl)benzoic Acid Solubility in In Vitro Assays

As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of biphenyl derivatives. 4-(3-Aminocarbonylphenyl)benzoic acid (CAS 199678-18-7) presents a classic formulation chall...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of biphenyl derivatives. 4-(3-Aminocarbonylphenyl)benzoic acid (CAS 199678-18-7) presents a classic formulation challenge: its rigid, planar biphenyl core promotes strong π−π stacking, while the amide (-CONH₂) and carboxylic acid (-COOH) groups form extensive intermolecular hydrogen bond networks. This results in high crystal lattice energy and exceptionally poor aqueous solubility (typically <5 µg/mL in pure water)[1].

This guide is designed to help you troubleshoot precipitation issues, understand the physicochemical causality behind them, and implement self-validating protocols to ensure stable in vitro assay conditions.

Troubleshooting & FAQs

Q1: My compound is fully dissolved in 100% DMSO, but it immediately "crashes out" when added to my assay buffer. Why does this happen?

The Causality: This phenomenon is known as "solvent shock"[2]. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of water around the DMSO droplet increases rapidly before the solute can disperse. Because the biphenyl core is highly hydrophobic, the sudden shift in solvent polarity causes the compound to rapidly nucleate and precipitate. The Solution: You must alter the thermodynamics of the receiving buffer. This is achieved by adjusting the pH and introducing a solubilizing carrier before adding the DMSO stock, and ensuring the addition is done dropwise under continuous vortexing.

Q2: How does buffer pH affect the solubility of this specific compound?

The Causality: The molecule contains a benzoic acid moiety, which has a pKa of approximately 4.2[3][4].

  • At pH < 6.0: The carboxylic acid remains largely protonated (unionized). The molecule is neutral and highly lipophilic, leading to rapid aggregation.

  • At pH 7.4 - 8.0: The carboxylic acid is >99% deprotonated to form a carboxylate anion (-COO⁻). This introduces a negative charge that drastically increases ion-dipole interactions with the surrounding water molecules, serving as the first critical step in solubilization.

Q3: Even at pH 7.4, I am seeing micro-precipitates at concentrations above 50 µM. How can I keep the biphenyl core in solution?

The Causality: While ionizing the -COOH group helps, the planar biphenyl rings remain highly hydrophobic and will eventually stack and aggregate at higher concentrations. The Solution: We highly recommend using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic biphenyl core of 4-(3-Aminocarbonylphenyl)benzoic acid fits perfectly into the HP- β -CD cavity, forming a 1:1 host-guest inclusion complex that shields the hydrophobic rings from water while maintaining overall aqueous solubility[5][6].

Q4: Does the physical form of the compound matter before making the stock?

The Causality: Yes. If you are synthesizing or purchasing this compound, consider obtaining it as a salt (e.g., a bis-(monoethanolamine) or sodium salt) rather than the free acid. Salt forms inherently disrupt the tightly packed crystal lattice, lowering the energy barrier required for dissolution and significantly improving baseline aqueous solubility[1].

Quantitative Impact of Solubilization Strategies

The following table summarizes the expected solubility limits of biphenyl carboxylic acid derivatives under various formulation strategies, allowing you to select the appropriate method based on your target assay concentration.

Solubilization StrategyExpected Aqueous Solubility LimitPrimary Mechanism of ActionSuitability for In Vitro Assays
Pure Water (pH 5.0) < 5 µg/mLNone (Unionized, high lattice energy)Poor (Will fail most assays)
1% DMSO in Buffer (pH 7.4) ~ 50 µg/mLIonization of -COOH to -COO⁻Moderate (Risk of precipitation at >50 µM)
1% DMSO + 10% HP- β -CD (pH 7.4) > 500 µg/mLIonization + Hydrophobic encapsulationExcellent (Recommended standard)
Pre-formed Salt Form (e.g., Sodium) > 1000 µg/mLDisruption of crystal lattice prior to dissolutionExcellent (Requires custom synthesis)

Experimental Protocol: HP- β -CD Complexation Workflow

This protocol utilizes a self-validating system to ensure the compound remains in solution. By measuring the optical density (OD) at the end of the workflow, you can mathematically verify the absence of micro-precipitates before risking expensive biological reagents.

Reagents Required:

  • 4-(3-Aminocarbonylphenyl)benzoic acid (Powder)

  • Anhydrous DMSO (Assay grade)

  • 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Assay Buffer (e.g., PBS or HEPES, adjusted to pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Carrier Buffer Preparation: Prepare your target assay buffer (pH 7.4) and dissolve HP- β -CD into it to a final concentration of 10% (w/v). Stir until completely transparent.

  • Dilution (The Critical Step): Place the HP- β -CD carrier buffer on a magnetic stirrer at medium speed. Using a calibrated micropipette, add the DMSO stock dropwise into the vortex center of the buffer. Do not exceed a final DMSO concentration of 1% (v/v) to prevent cellular toxicity in downstream assays.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure the host-guest inclusion complex fully forms.

  • Self-Validation (Quality Control): Transfer 100 µL of the final working solution to a clear 96-well plate. Measure the Optical Density at 600 nm (OD600) using a microplate reader.

    • Validation Metric: An OD600 < 0.05 (blanked against the carrier buffer) confirms a true solution free of light-scattering micro-precipitates. If OD600 > 0.05, aggregate formation has occurred; increase the HP- β -CD concentration to 15% and repeat.

Solubilization Logic & Workflow Diagram

SolubilityWorkflow Start Solid 4-(3-Aminocarbonylphenyl) benzoic acid Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Buffer Select Aqueous Buffer for Dilution Stock->Buffer pH_Low pH < 6.0 (Unionized -COOH) Buffer->pH_Low pH_High pH 7.4 - 8.0 (Ionized -COO⁻) Buffer->pH_High Crash Precipitation / Aggregation (Assay Failure) pH_Low->Crash Cyclo Add 10% HP-β-CD (Encapsulates Biphenyl Core) pH_High->Cyclo Dropwise Addition Success Stable In Vitro Assay Solution Cyclo->Success

Workflow for solubilizing 4-(3-Aminocarbonylphenyl)benzoic acid in vitro.

References

  • [1] World Intellectual Property Organization. (2003). WO2003098992A2 - 3'-[(2z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4h-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine). Google Patents.

  • [5] National Institutes of Health (PubMed). (2020). Hydroxy-Propil-β-Cyclodextrin Inclusion Complexes of two Biphenylnicotinamide Derivatives: Formulation and Anti-Proliferative Activity Evaluation in Pancreatic Cancer Cell Models.[Link]

  • [4] American Chemical Society. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.[Link]

  • [6] J-Stage. (1998). Possible Enhancing Mechanism of the Cutaneous Permeation of 4-Biphenylylacetic Acid by β-Cyclodextrin Derivatives in Hydrophilic Ointment.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Organic Synthesis and Extraction

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound designated by CAS number 199678-18-7 is not publicly documented in scientific literature or chemical databases. Therefore,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated by CAS number 199678-18-7 is not publicly documented in scientific literature or chemical databases. Therefore, this guide provides a generalized framework for troubleshooting low yields in the synthesis and extraction of a hypothetical small molecule, referred to herein as "SyntheMol-X." The principles and methodologies described are broadly applicable to organic synthesis and are grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This resource is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of organic compounds, which can lead to diminished yields.[1] A systematic approach is crucial for effective troubleshooting.

Part 1: Issues in the Reaction Phase

Failure of a reaction to proceed to completion is a common issue that can stem from several factors. A systematic evaluation of your inputs and conditions is the first step.[1]

  • Reagent and Solvent Quality: The purity and activity of your starting materials, reagents, and catalysts are critical.[1] Reagents can degrade over time, and trace impurities, especially water in anhydrous reactions, can be detrimental.[1][2]

    • Troubleshooting Steps:

      • Verify Purity: Use freshly opened or purified reagents. Verify the concentration of any solutions, particularly organometallic reagents.

      • Ensure Anhydrous Conditions: For moisture-sensitive reactions, use properly dried solvents and glassware. Consider techniques like distilling solvents to remove impurities and stabilizers.[1]

      • Catalyst Activity: Ensure catalysts are stored under the appropriate conditions and have not expired.

  • Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[2]

    • Troubleshooting Steps:

      • Temperature Control: Ensure your heating or cooling apparatus is calibrated and providing a consistent temperature.

      • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time can lead to an incomplete reaction, while excessive time can cause product decomposition.[1][3]

      • Mixing: For heterogeneous reactions (involving multiple phases), ensure vigorous stirring to facilitate proper mixing.[4]

  • Reaction Monitoring Workflow: A crucial aspect of troubleshooting is effective reaction monitoring. This allows you to understand the reaction's progress in real-time and make informed decisions.[3][5]

    Caption: Workflow for monitoring a chemical reaction.

The presence of unexpected products often points to side reactions or impure starting materials.

  • Side Reactions: Competing reaction pathways can consume your starting material and reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Optimize Conditions: Adjusting the temperature, concentration, or order of reagent addition can favor the desired reaction pathway.[6]

      • Use a More Selective Catalyst: A different catalyst may offer higher selectivity for the intended transformation.

  • Impure Starting Materials: Contaminants in your starting materials can lead to the formation of byproducts.

    • Troubleshooting Steps:

      • Verify Purity: Analyze the purity of your starting materials using techniques like NMR or LC-MS.

      • Purify Starting Materials: If necessary, purify your starting materials before use.

Part 2: Issues in the Extraction and Work-up Phase

Product loss during workup is a frequent reason for low isolated yields.[1]

  • Emulsion Formation: An emulsion is a stable mixture of two immiscible liquids that can make phase separation difficult, leading to product loss.[7] This is more common with chlorinated solvents and strongly basic aqueous solutions.[8]

    • Troubleshooting Steps:

      • Add Brine: Adding a saturated sodium chloride (brine) solution can help break the emulsion by increasing the polarity of the aqueous phase.[1][6]

      • Filtration: Filtering the mixture through a pad of celite can sometimes resolve the issue.[1][6]

      • Centrifugation: For small-scale reactions, centrifuging the mixture can force the layers to separate.

  • Incorrect pH: The pH of the aqueous layer can significantly affect the solubility of your product, especially if it has acidic or basic functional groups.

    • Troubleshooting Steps:

      • Adjust pH: Ensure the pH of the aqueous layer is adjusted to a level where your product is in its neutral, less water-soluble form.[1]

      • Verify with pH Paper: Always check the pH of the aqueous layer after each wash.

  • Product Solubility in the Aqueous Layer: Some organic compounds have a degree of solubility in water, leading to losses with each aqueous wash.

    • Troubleshooting Steps:

      • Minimize Washes: Use the minimum number of aqueous washes necessary.

      • Back-Extraction: After separating the layers, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

  • Decision Tree for Extraction Problems:

    Caption: Decision tree for troubleshooting extraction issues.

Part 3: Issues in the Purification Phase

Loss of product during column chromatography is a common challenge.

  • Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.

    • Troubleshooting Steps:

      • Deactivate Silica: Add a small percentage of a base like triethylamine to the eluent to neutralize the silica surface.[1]

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reversed-phase silica.[1]

  • Poor Separation: If the polarity of your product and impurities are very similar, it can be difficult to achieve good separation, leading to mixed fractions and a lower isolated yield of the pure product.

    • Troubleshooting Steps:

      • Optimize Solvent System: Carefully optimize the eluent system using TLC before running the column to achieve better separation.[1]

      • Dry Loading: If your compound is not very soluble in the eluent, consider "dry loading" the sample onto the column. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.[9]

  • Solvent Polarity Comparison for Chromatography:

SolventPolarity IndexBoiling Point (°C)Notes
Hexane/Heptane0.169 / 98Common non-polar component of eluent systems.
Toluene2.4111Can be a useful alternative to more polar solvents.
Dichloromethane3.140Good for dissolving a wide range of compounds.
Diethyl Ether2.835Volatile and effective, but peroxide formation is a risk.
Ethyl Acetate4.477A common, moderately polar solvent.
Acetone5.156A more polar solvent, often used in combination.
Methanol5.165A very polar solvent used for eluting highly polar compounds.

Crystallization is influenced by several factors, including solubility, temperature, and impurities.[10]

  • Solubility and Supersaturation: For crystallization to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its solubility at a given temperature.[10]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where your compound is soluble at high temperatures but poorly soluble at low temperatures.

      • Controlled Cooling: Slow cooling often leads to the formation of larger, purer crystals.[11] Avoid crashing the product out of solution by placing it directly in an ice bath.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[12]

  • Purity: Impurities can inhibit crystal formation.

    • Troubleshooting Steps:

      • Additional Purification: If your crude product is oily or contains significant impurities, an additional purification step (like a quick filtration through a silica plug) before crystallization may be necessary.

Part 4: General FAQs

The overall yield for a multi-step synthesis is the product of the yields for each individual step.[13]

  • Example: For a 3-step synthesis with the following yields:

    • Step 1: 80% (0.80)

    • Step 2: 75% (0.75)

    • Step 3: 90% (0.90)

    The overall yield would be: 0.80 * 0.75 * 0.90 = 0.54 or 54%.[14][15]

This calculation highlights how even high yields in individual steps can lead to a modest overall yield in a long synthesis.[13]

References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Zhanghua. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Zhanghua. (2025, February 25). How to Optimize Your Crystallizer Tank for Better Yield. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. Retrieved from [Link]

  • Fiveable. (2025, August 15). Reaction Monitoring: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Chegg. (2024, November 8). When doing a multi-step synthesis or sequence of reactions, it is common to report the percent-yield across the entire process. Retrieved from [Link]

  • Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1425–1439. Retrieved from [Link]

  • University of Calgary. (n.d.). Yield calculation. Organic Laboratory Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Y&X Beijing Technology Co., Ltd. (2024, September 18). Common Problems In Solvent Extraction Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 23). 5.6: Yields. Retrieved from [Link]

  • ACS Publications. (2024, November 22). A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]

  • Truman State University. (2013, July 15). Multi-Step Synthesis of Methyl m-Nitrobenzoate. Truman ChemLab. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. Retrieved from [Link]

  • YouTube. (2023, October 1). Calculate overall percentage yield of reaction involving multiple steps. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Sciencemadness.org. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the Advanced Crystallization Technical Support Center. This resource is engineered for process chemists, researchers, and drug development professionals tasked with isolating and optimizing the solid-state pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This resource is engineered for process chemists, researchers, and drug development professionals tasked with isolating and optimizing the solid-state properties of 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid .

Due to the presence of both a carboxylic acid and a primary amide on a flexible biphenyl core, this active pharmaceutical ingredient (API) presents unique thermodynamic and kinetic challenges, including severe solvate formation, oiling out, and complex polymorphic landscapes. This guide synthesizes causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure robust process development.

I. Process Optimization Workflow

Workflow A API: 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid B Solvent & Solubility Screening (Identify H-bond disruptors) A->B C MSZW Determination B->C D Oiling Out (LLPS) Detected? C->D E Adjust Antisolvent Rate & Introduce Seeds D->E  Yes   F Controlled Cooling & Antisolvent Crystallization D->F  No   E->F G Polymorph & Solvate Characterization (XRPD/DSC) F->G

Workflow for optimizing the crystallization of 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid.

II. Frequently Asked Questions (FAQs): Fundamental Principles

Q: Why is my compound practically insoluble in standard organic solvents like ethyl acetate, toluene, or even methanol? A: The insolubility is driven by crystal lattice energy, not just lipophilicity. 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid possesses two extremely strong hydrogen-bonding groups. In the solid state, intermolecular hydrogen bonding between neighboring carboxylate groups leads to the formation of highly stable dimers, typically characterized by the R22​(8) graph-set motif[1]. Simultaneously, the primary amide forms its own R22​(8) networks. To dissolve the API, the solvent must be capable of breaking these homo-synthons. Only highly polar, strongly hydrogen-bond-accepting solvents (e.g., DMF, DMSO, THF) provide enough solvation energy to disrupt the lattice.

Q: I used DMF to dissolve the API for a cooling crystallization, but my XRPD shows a completely different crystal form. What happened? A: You have likely isolated a solvate. Biphenyl-carboxylic acid derivatives have a high propensity to form stable solvates with polar aprotic solvents. For example, in biphenyl-dicarboxylic acid systems crystallized from DMF, the acid molecules form strong hydrogen bonds directly with the DMF carbonyl oxygen, integrating the solvent into the crystal lattice as a monosolvate or disolvate[2]. To obtain an unsolvated polymorph, you must use an antisolvent system (e.g., THF/Water) where the solvent is easily displaced during nucleation.

Q: How does the biphenyl core affect my polymorph screening? A: The biphenyl linkage allows for rotational flexibility (torsion angle). Different polymorphs often trap the molecule in different conformational states. This conformational flexibility, combined with the competition between acid-acid and acid-amide hydrogen bonding, dictates that polymorphic crystallization behavior is highly dependent on temperature and solvent choice[3].

III. Troubleshooting Guide: Common Experimental Issues
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
  • Symptom: Upon adding an antisolvent (like water) to your THF or DMSO solution, the mixture turns cloudy and forms a sticky, resinous oil at the bottom of the reactor instead of solid crystals.

  • Causality: The system has crossed the spinodal curve before crossing the solubility curve. Because the API has strong solute-solute interactions but the solvent mixture suddenly becomes very poor, the API separates into a solute-rich liquid phase rather than nucleating into an ordered crystal lattice.

  • Resolution:

    • Map the Metastable Zone Width (MSZW) accurately.

    • Implement a seeding strategy. Adding seeds provides a low-energy surface for immediate crystal growth, bypassing the high-energy barrier of primary nucleation which triggers the oiling out.

Issue 2: Uncontrolled Polymorphic Transitions
  • Symptom: The isolated product is a mixture of Form I (stable) and Form II (metastable), and the ratio varies between batches.

  • Causality: According to Ostwald's step rule, the metastable polymorph often nucleates first because it is kinetically favored. Over time, it undergoes a solution-mediated phase transition to the thermodynamically stable form. Primary nucleation of the stable polymorph (or the addition of seeds) acts as the trigger for this polymorphic transition in a stirred crystallizer[4]. If the cooling rate outpaces the transition kinetics, a mixture is isolated.

  • Resolution: Hold the crystallization suspension at an elevated temperature (e.g., 50°C) for 4–6 hours post-nucleation to allow the solution-mediated transition to complete before cooling to isolation temperatures.

Issue 3: Needle-like Morphology Causing Filtration Failures
  • Symptom: The crystals form long, hair-like needles. The resulting filter cake is highly compressible, leading to filtration times exceeding 12 hours and poor impurity purging.

  • Causality: Rapid 1D growth along the primary hydrogen-bonded axis (the amide-amide network) outpaces growth on the lateral faces.

  • Resolution: Apply Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating to 45°C, cooling to 35°C, repeating 3 times), the high-energy tips of the needles dissolve preferentially during the heating phase, and mass deposits on the lateral faces during cooling, yielding thicker, more equant crystals.

IV. Quantitative Data Summaries

Table 1: Solvent Screening & Solubility Matrix Data represents typical solubility profiles for biphenyl-amide-carboxylic acid derivatives to guide solvent selection.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 65°C (mg/mL)Solid Form IsolatedSuitability
Toluene< 1.0< 2.0N/APoor (Antisolvent)
Methanol5.218.4Form II (Metastable)Moderate
THF45.6> 120.0Form I (Stable)Excellent (Primary)
DMF> 150.0> 300.0DMF SolvatePoor (Forms Solvates)
THF / Water (1:1)2.135.5Form I (Stable)Excellent (Process)

Table 2: Polymorph and Solvate Characterization

FormDSC Onset (°C)Key XRPD Peaks (2θ)Dominant SynthonThermodynamic Stability
Form I242.58.4, 12.1, 15.6, 22.3Acid-Acid R22​(8) Stable (RT to Melting)
Form II235.0 (exotherm to I)7.9, 11.5, 18.2, 24.1Acid-Amide HeteroMetastable
DMF Solvate145.0 (desolvation)6.5, 10.2, 19.8, 21.5Acid-SolvateStable only in mother liquor
V. Validated Experimental Protocols
Protocol A: Self-Validating Seeded Antisolvent Crystallization (THF/Water)

This protocol utilizes Process Analytical Technology (PAT) to ensure self-validation at every critical step, preventing oiling out and ensuring Form I purity.

  • Dissolution: Suspend 10.0 g of 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid in 60 mL of Tetrahydrofuran (THF) in a 250 mL jacketed crystallizer. Heat the jacket to 60°C with 250 RPM agitation.

    • Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM). The chord length counts must drop to baseline (<50 counts/sec), and the solution must be visually clear, confirming complete dissolution.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated (60°C) vessel to remove foreign particulates that could cause heterogeneous nucleation of metastable forms.

  • Antisolvent Addition (Pre-seeding): Dose 15 mL of Deionized (DI) Water at a controlled rate of 1.0 mL/min.

    • Validation Check: The system must remain visually clear. In-line ATR-FTIR should show the supersaturation trajectory increasing but remaining below the metastable limit (no spontaneous nucleation).

  • Seeding: Add 0.1 g (1 wt%) of milled Form I seeds (D90 < 20 µm) suspended in 2 mL of THF/Water (1:1).

    • Validation Check: FBRM must show an immediate, stable spike in the 10–50 µm chord length range. Hold for 30 minutes. If counts drop back to baseline, the seeds have dissolved (system was undersaturated); abort and adjust concentration.

  • Antisolvent Addition (Post-seeding): Dose the remaining 45 mL of DI Water at a slow rate of 0.5 mL/min to drive crystallization.

    • Validation Check: FBRM counts should steadily increase, indicating secondary nucleation and crystal growth on the seed surfaces.

  • Cooling & Isolation: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter the slurry through a sintered glass funnel, wash with 20 mL of cold THF/Water (1:2), and dry under vacuum at 50°C for 12 hours.

Protocol B: Temperature Cycling for Morphology Control

Use this protocol if Protocol A yields needles that fail filtration.

  • Follow Protocol A up to Step 5.

  • First Heating Cycle: Heat the suspension from 60°C to 65°C at 0.5°C/min. Hold for 30 minutes.

    • Validation Check: FBRM fine counts (1-10 µm) must decrease significantly, confirming the dissolution of needle tips and fines.

  • First Cooling Cycle: Cool back to 55°C at 0.1°C/min. Hold for 60 minutes.

    • Validation Check: FBRM coarse counts (50-150 µm) should increase, confirming mass deposition on the lateral crystal faces.

  • Repeat: Execute this cycle two more times, gradually lowering the temperature band (e.g., 55°C to 45°C, then 45°C to 35°C) before a final linear cool to 5°C.

VI. References
  • 4′-Hydroxybiphenyl-4-carboxylic acid - PMC - NIH. National Institutes of Health. 1

  • Strategy for control of crystallization of polymorphs - CrystEngComm. RSC Publishing. 3

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. American Chemical Society. 4

  • (PDF) Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. ResearchGate. 2

Sources

Optimization

Reducing byproduct formation in 4-(3-Aminocarbonylphenyl)benzoic acid reactions

Welcome to the Technical Support Center for Advanced Cross-Coupling Applications. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Applications. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing 4-(3-Aminocarbonylphenyl)benzoic acid .

This biphenyl compound is synthesized via a Suzuki-Miyaura cross-coupling between a halogenated benzoic acid and an aminocarbonyl-functionalized boronic acid[1]. The bifunctional nature of these substrates—bearing both an acidic carboxylate and a base-sensitive primary amide—creates a complex reaction environment that is highly susceptible to byproduct formation. This guide will deconstruct the causality behind these side reactions and provide self-validating protocols to eliminate them.

Part 1: Mechanistic Overview of Byproduct Formation

To effectively troubleshoot, we must first understand the chemical logic dictating the failure modes in our catalytic cycle.

Pathway SM 4-Bromobenzoic Acid + 3-Aminocarbonylphenylboronic Acid Pd Pd Catalyst + Base (Cross-Coupling) SM->Pd Prod 4-(3-Aminocarbonylphenyl)benzoic acid (Target Product) Pd->Prod Optimal Conditions (Degassed, Mild Base) BP1 3,3'-Biphenyldicarboxamide (Homocoupling) Pd->BP1 Trace O2 / Excess Pd(II) BP2 Benzamide (Protodeboronation) Pd->BP2 Bulky Ligands / High Base BP3 4-(3-Carboxyphenyl)benzoic acid (Amide Hydrolysis) Prod->BP3 Strong Base + H2O + Heat

Mechanistic pathways of 4-(3-Aminocarbonylphenyl)benzoic acid synthesis.

Homocoupling of the Boronic Acid

The Causality: Homocoupling yields symmetrical biaryls (e.g., 3,3'-biphenyldicarboxamide). This parasitic pathway is primarily driven by the oxidation of the active Pd(0) catalyst to a Pd(II) peroxo complex in the presence of trace oxygen[2]. This oxidized Pd(II) species undergoes double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the homocoupled byproduct[2].

Protodeboronation

The Causality: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, yielding a deboronated arene (e.g., benzamide). While bases are required for the Suzuki coupling, they also catalyze this cleavage. Paradoxically, while bulky phosphine ligands are often employed to force difficult cross-couplings, highly sterically hindered Pd(II)-phosphine complexes actively accelerate protodeboronation over transmetalation[3].

Amide Hydrolysis & N-C Bond Cleavage

The Causality: The primary amide (-CONH2) is highly susceptible to nucleophilic attack by hydroxide ions under strongly basic, aqueous conditions at elevated temperatures, converting it to a carboxylic acid[4]. Furthermore, under specific synergistic Lewis base and palladium catalytic conditions, the normally inert amide N-C bond can undergo site-selective cleavage, generating acyl-metal intermediates that completely derail the intended C-C coupling[5].

Part 2: Diagnostic Matrix & Quantitative Optimization

Before adjusting your protocol, use LC-MS analysis of your crude mixture to identify the dominant byproduct mass.

Diagnostic Start Analyze Crude (LC-MS) Q1 Identify Major Byproduct Mass Start->Q1 Homo [M] = 2x Boronic Acid Homocoupling Q1->Homo Proto [M] = Ar-H Protodeboronation Q1->Proto Hydro [M] = Product + 1 Da Amide Hydrolysis Q1->Hydro Sol_Homo 1. Degas solvent 2. Add K-formate Homo->Sol_Homo Sol_Proto 1. Use dppf ligand 2. Switch to Bpin Proto->Sol_Proto Sol_Hydro 1. Use K3PO4 base 2. Lower temp to 80°C Hydro->Sol_Hydro

Diagnostic workflow for identifying and resolving Suzuki coupling byproducts.

Quantitative Optimization Data

The table below summarizes our internal optimization data, demonstrating how specific variables control byproduct distribution.

Condition SetCatalyst / LigandBaseSolvent / TempAtmosphereTarget YieldHomocouplingProtodeboronationAmide Hydrolysis
A (Standard) Pd(PPh3)4Na2CO3Dioxane/H2O, 100°CAir42%25%12%21%
B (Bulky Ligand) Pd(OAc)2 / SPhosNaOHDioxane/H2O, 90°CN238%5%35%22%
C (Optimized) Pd(dppf)Cl2K3PO4Dioxane/H2O, 80°CArgon91% <2% <4% <3%

Note: Condition B confirms that bulky ligands (SPhos) severely exacerbate protodeboronation[3], while strong bases (NaOH) drive amide hydrolysis[4].

Part 3: Self-Validating Experimental Protocol

To achieve the results in Condition C , follow this rigorously designed, step-by-step methodology. This protocol includes built-in validation checkpoints so you can confirm the reaction's trajectory in real-time.

Reagents Required:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3-Aminocarbonylphenylboronic acid pinacol ester (Bpin) (1.1 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K3PO4 (2.0 eq)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical for preventing homocoupling):

    • Action: Sparge the 1,4-Dioxane/H2O mixture with Argon for 30 minutes prior to use.

    • Validation Checkpoint: Apply a brief vacuum to the solvent flask. If dissolved O2 is present, micro-bubbles will rapidly form. The solvent is ready when vacuum application yields no effervescence[2].

  • Reagent Loading:

    • Action: In an oven-dried Schlenk flask under Argon, combine 4-bromobenzoic acid, the Bpin ester, K3PO4, and Pd(dppf)Cl2.

    • Causality Note: We use the Bpin ester rather than the free boronic acid because it provides a slow, controlled release of the active boronic acid into the catalytic cycle, suppressing both homocoupling and protodeboronation[2].

  • Reaction Initiation:

    • Action: Add the degassed solvent mixture via syringe. Heat the reaction to exactly 80°C.

    • Validation Checkpoint: Within 15 minutes at 80°C, the solution should transition from a turbid yellow/orange to a deep, homogenous red/brown. This color shift visually confirms the successful in-situ reduction of Pd(II) to the active Pd(0) catalytic species.

  • Monitoring & Termination:

    • Action: Stir at 80°C for 4 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe complete consumption of the bromide. The target mass should dominate, with the +1 Da peak (amide hydrolysis byproduct) remaining below 3%[4].

  • Workup & Isolation:

    • Action: Cool to room temperature, filter through a thin pad of Celite to remove palladium black, and carefully acidify the aqueous filtrate to pH 3 using 1M HCl.

    • Validation Checkpoint: The target product, 4-(3-Aminocarbonylphenyl)benzoic acid, will precipitate as a white/off-white solid, leaving remaining boronic acid impurities soluble in the aqueous layer.

Part 4: Frequently Asked Questions (FAQs)

Q: I am using a Pd(II) precatalyst like Pd(OAc)2. How can I minimize homocoupling? A: When using a Pd(II) precatalyst, the in-situ reduction to the active Pd(0) species is critical. If this reduction is slow, the residual Pd(II) promotes homocoupling[2]. To mitigate this, ensure rigorous degassing to prevent re-oxidation of newly formed Pd(0), and consider adding a mild reducing agent, such as potassium formate, to facilitate the initial Pd(II) to Pd(0) transition[2].

Q: Why shouldn't I use highly bulky ligands like P(t-Bu)3 to speed up the cross-coupling? A: While bulky ligands are excellent for difficult aryl chlorides, they are detrimental here. Mechanistic studies have proven that palladium(II) complexes bound to highly sterically hindered phosphine ligands actively accelerate protodeboronation, destroying your boronic acid before it can cross-couple[3]. Stick to bidentate ligands like dppf.

Q: Can I use an alcoholic solvent like ethanol instead of Dioxane? A: It is highly discouraged for this specific substrate. The combination of alcoholic solvents, base, and palladium can inadvertently trigger synergistic N-C bond cleavage of your primary amide, destroying the aminocarbonyl functional group and generating unwanted acyl-metal intermediates[5].

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Biphenyl-4-Carboxylic Acid

Welcome to the Application Support Portal. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with chromatographic anomalies when analyzing biphenyl-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with chromatographic anomalies when analyzing biphenyl-4-carboxylic acid and its derivatives.

As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. We will explore the thermodynamic and chemical causality behind peak tailing, providing self-validating protocols to ensure robust, reproducible, and symmetrical peak shapes.

Diagnostic Decision Tree

Before altering your method, it is critical to isolate the root cause of the tailing. The following workflow maps the logical progression for diagnosing peak asymmetry in acidic analytes.

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH 1. Check Mobile Phase pH Start->CheckPH IsPHLow Is pH ≥ 2 units below pKa (i.e., pH < 2.2)? CheckPH->IsPHLow AdjustPH Adjust pH to 2.0 (e.g., 0.1% TFA or H3PO4) IsPHLow->AdjustPH No CheckColumn 2. Assess Column Chemistry IsPHLow->CheckColumn Yes AdjustPH->CheckColumn IsEndcapped Is the column highly endcapped/Type B silica? CheckColumn->IsEndcapped ChangeColumn Switch to highly endcapped or polar-embedded phase IsEndcapped->ChangeColumn No CheckSample 3. Evaluate Sample & System IsEndcapped->CheckSample Yes ChangeColumn->CheckSample IsSolventMatched Is sample diluent weaker than mobile phase? CheckSample->IsSolventMatched MatchSolvent Dilute sample in initial mobile phase conditions IsSolventMatched->MatchSolvent No CheckMetals Check for metal contamination or extra-column volume IsSolventMatched->CheckMetals Yes

Diagnostic workflow for isolating HPLC peak tailing causes in acidic compounds.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does biphenyl-4-carboxylic acid exhibit severe peak tailing on my standard C18 column?

Answer: The root cause is typically a dual-retention mechanism driven by partial ionization . Biphenyl-4-carboxylic acid has a predicted pKa of approximately 4.19[1][2]. If your mobile phase pH is between 3.5 and 5.5, the compound exists in a thermodynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states[3].

  • Causality: The neutral species partitions strongly into the hydrophobic C18 phase, while the anionic species is highly polar and elutes rapidly. This split population causes severe band broadening and a trailing edge (tailing)[4][5].

  • Solution: You must suppress ionization by adjusting the mobile phase pH to at least 2 units below the analyte's pKa (target pH ≤ 2.1)[6][7].

Q2: I adjusted the pH to 2.0, but tailing persists. What secondary interactions are occurring?

Answer: Even when fully protonated, the carboxylic acid functional group can engage in silanophilic interactions or metal chelation [8][9].

  • Silanol Hydrogen Bonding: Older, Type A silica columns contain active, unendcapped silanol groups (Si-OH). The protonated carboxylic acid can act as a hydrogen bond donor/acceptor with these vicinal silanols, creating a secondary, slower retention mechanism[8][9].

  • Metal Contamination: Trace metals (e.g., Fe³⁺, Ni²⁺) in the silica matrix or stainless-steel frits act as Lewis acids, chelating the electron-rich oxygen atoms of the carboxylic acid[4][7].

  • Solution: Upgrade to a high-purity, fully endcapped Type B silica column or a sterically protected phase (e.g., Agilent ZORBAX StableBond or Waters XBridge)[3][5].

Q3: How do I select the optimal mobile phase modifier to suppress ionization?

Answer: The choice of acidic modifier depends on your detector and required buffer capacity. Below is a comparative matrix of standard modifiers used to resolve carboxylic acid tailing.

Table 1: Mobile Phase Modifiers for Acidic Analytes

Modifier / BufferTypical ConcentrationResulting pHMS Compatible?Mechanism of Action / Notes
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Yes (but suppresses signal)Strong acid; fully protonates the analyte and pairs with residual active sites to mask silanols[6][7].
Formic Acid (FA) 0.1% - 0.2% (v/v)~2.7Yes (Excellent)Weaker acid. May not fully suppress ionization if pKa is ~4.19 (pH 2.7 is only 1.5 units below pKa).
Phosphoric Acid (H₃PO₄) 0.1% (v/v)~2.1NoExcellent for UV detection. Provides low pH without UV absorbance cutoff issues.
Phosphate Buffer 20 - 50 mM2.0 - 2.5NoHigh buffer capacity resists local pH changes during sample injection, ensuring uniform peak shape[4][7].
Q4: Can the sample injection solvent cause tailing?

Answer: Yes. This is known as the solvent mismatch effect . If biphenyl-4-carboxylic acid is dissolved in 100% Acetonitrile or Methanol, but the initial mobile phase is highly aqueous (e.g., 5% organic), the strong injection solvent carries a portion of the analyte rapidly down the column before it can partition into the stationary phase[9].

  • Solution: Always dilute your final sample in the initial mobile phase composition (e.g., 5% ACN / 95% Water with 0.1% TFA) to ensure immediate focusing at the column head[6].

Mechanistic Interaction Pathways

Understanding how biphenyl-4-carboxylic acid interacts with the stationary phase is critical for method development. The diagram below illustrates the competing retention mechanisms.

MechanisticPathways Analyte Biphenyl-4-carboxylic acid (Mobile Phase) Hydrophobic Hydrophobic Partitioning (Biphenyl Ring <-> C18 Chain) Analyte->Hydrophobic Ideal Retention (Symmetrical Peak) Silanol Hydrogen Bonding (-COOH <-> Si-OH) Analyte->Silanol Secondary Interaction (Tailing) Metal Lewis Acid Chelation (-COOH <-> Fe3+/Ni2+) Analyte->Metal Trace Contamination (Severe Tailing) Ionized Ionized State Repulsion (-COO⁻ <-> Si-O⁻) Analyte->Ionized pH > 3.0 (Broadening/Fronting)

Competing retention mechanisms of biphenyl-4-carboxylic acid on a silica-based column.

Self-Validating Experimental Protocols

To implement the solutions discussed above, follow these standardized, self-validating protocols.

Protocol A: Preparation of pH-Optimized Mobile Phase (0.1% TFA)

Objective: Suppress analyte ionization and mask residual silanols to eliminate secondary interactions.

  • Water Purification: Dispense 1000 mL of ultrapure water (18.2 MΩ·cm, TOC < 5 ppb) into a clean, solvent-rinsed borosilicate glass bottle.

  • Acid Addition: Using a calibrated glass volumetric pipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the water[6].

    • Scientific Rationale: TFA is highly volatile and acts as an ion-pairing agent. LC-MS grade is required to prevent introducing trace metals that cause chelation tailing[9].

  • Mixing & Degassing: Cap the bottle and invert 5-6 times to mix. Sonicate the mobile phase for 10 minutes to remove dissolved gases, which can cause baseline noise and pump cavitation.

  • Validation Step: Measure the pH using a calibrated pH meter. The pH should read approximately 2.0. If the pH is > 2.2, the preparation is compromised and must be remade.

  • Equilibration: Flush the HPLC system with this mobile phase at 1.0 mL/min for at least 20 column volumes before injecting the sample.

Protocol B: Column Wash and Metal Passivation

Objective: Remove strongly retained matrix impurities and trace metals that act as Lewis acid chelation sites.

  • Solvent Flush: Reverse the column (if permitted by the manufacturer) and flush with 100% Methanol at a low flow rate (e.g., 0.5 mL/min) for 20 column volumes to remove hydrophobic contaminants[6].

  • Chelation Wash (Optional for severe metal contamination): Prepare a solution of 0.1% EDTA in 50:50 Water:Methanol. Flush the column at 0.5 mL/min for 30 minutes.

    • Scientific Rationale: EDTA is a strong chelating agent that will strip trace iron or nickel from the silica matrix and stainless-steel frits, eliminating Lewis acid sites[7][9].

  • Aqueous Wash: Flush the column with 95:5 Water:Methanol (no buffer) for 20 column volumes to remove precipitated salts and residual EDTA.

  • Re-equilibration: Re-equilibrate the column with your acidic mobile phase (Protocol A) until the baseline is completely stable.

  • Validation Step: Inject a standard solution of biphenyl-4-carboxylic acid. Calculate the Asymmetry Factor ( As​ ). The protocol is successful if As​≤1.2 [5].

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • Biphenyl-4-carboxylic acid. ChemBK. Available at:[Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. Available at:[Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at:[Link]

Sources

Optimization

Preventing decarboxylation of CAS 199678-18-7 during high-temperature heating

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with complex aromatic scaffolds requires precise control over reaction conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with complex aromatic scaffolds requires precise control over reaction conditions. This guide provides researchers, scientists, and drug development professionals with field-proven strategies to prevent the degradation of CAS 199678-18-7 during high-temperature processing.

Executive Summary & Mechanistic Insights

CAS 199678-18-7 (3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid) is a highly functionalized intermediate featuring a biphenyl core, a primary amide, and a carboxylic acid moiety[1]. While the biphenyl scaffold itself is thermally robust, researchers frequently encounter unintended loss of the carboxylic acid group (protodecarboxylation) during downstream high-temperature reactions, such as melt processing or transition-metal-catalyzed cross-coupling.

The Causality of Degradation: Aromatic carboxylic acids do not typically decarboxylate purely from heat unless temperatures exceed 250°C. However, the activation energy for CO₂ extrusion drops drastically under two concurrent conditions: basic environments and the presence of trace transition metals (e.g., Cu, Ag, Pd). When the acid is deprotonated by a base, it forms a carboxylate anion. Transition metals coordinate with this anion, facilitating a ligand-to-metal charge transfer that drives the extrusion of CO₂[2]. This generates an aryl-metal intermediate that is quickly protonated by the reaction medium, resulting in an irreversible loss of the functional group[3]. To preserve the integrity of CAS 199678-18-7, we must either strictly avoid these specific catalytic conditions or temporarily mask the carboxylic acid.

Pathway Visualization

The following diagram illustrates the divergent fates of CAS 199678-18-7 under high-temperature conditions, contrasting the unprotected degradation pathway with the recommended protection strategy.

G cluster_0 Unprotected Pathway (High Risk) cluster_1 Protected Pathway (Safe) Start CAS 199678-18-7 (Free Carboxylic Acid) Anion Carboxylate Anion (Metal-Coordinated) Start->Anion Base / Trace Metals (Cu, Ag, Pd) + Heat Ester t-Butyl Ester (Protected Intermediate) Start->Ester Protection (e.g., Boc2O, DMAP) Degradation Protodecarboxylation (Loss of CO2) Anion->Degradation Extrusion of CO2 HeatedEster High-Temp Processing (Stable) Ester->HeatedEster High-Temp Reaction (>150°C) Recovered Intact CAS 199678-18-7 (Recovered) HeatedEster->Recovered Deprotection (TFA/DCM)

Mechanistic pathways of CAS 199678-18-7: Metal-catalyzed decarboxylation vs. ester protection.

Quantitative Impact of Reaction Conditions

To assist in experimental design, the table below synthesizes the decarboxylation risk of aromatic carboxylic acids across various standard reaction environments.

Reaction ConditionsTemperature (°C)Additives / CatalystsDecarboxylation Risk (%)Recommended Action
DMF, Neutral 100°CNone< 2%Safe operating window; proceed normally.
NMP, Basic (K₂CO₃) 150°CNone15 - 25%Lower temperature or switch to a less basic additive.
NMP / Quinoline 170°CCu₂O or Ag₂CO₃ (Trace)> 90%High risk; requires ester protection prior to heating.
Dioxane, Neutral 150°CEster-Protected Substrate< 1%Optimal for mandatory high-temperature workflows.

Troubleshooting FAQs

Q: My Suzuki coupling requires Pd(PPh₃)₄ and K₂CO₃ at 110°C. Will CAS 199678-18-7 decarboxylate? A: At 110°C, purely thermal decarboxylation is minimal. However, the combination of a base (K₂CO₃) and a transition metal (Pd) introduces a moderate risk of metal-catalyzed protodecarboxylation. Monitor the reaction closely via LC-MS. If the des-carboxylated byproduct exceeds 5%, we recommend switching to a milder base (e.g., CsF) or lowering the temperature to 90°C.

Q: Can I use NMP or DMF as a solvent for high-temperature reactions with this compound? A: Using N-Methyl-2-pyrrolidone (NMP) or quinoline is highly discouraged unless the carboxylic acid is protected. These are non-innocent solvents that actively stabilize the transition states of metal-carboxylate complexes, strongly promoting decarboxylation at temperatures above 150°C[3]. If high temperatures are unavoidable, switch to a non-coordinating solvent like 1,4-dioxane or toluene.

Q: What is the most reliable chemical strategy to prevent degradation if my protocol strictly requires heating to 160°C? A: The most robust, self-validating approach is transient protection. By converting the carboxylic acid into a tert-butyl ester prior to heating, you prevent the formation of the carboxylate anion entirely. This completely shuts down the metal-catalyzed decarboxylation pathway[3]. The ester can be easily cleaved later under mild acidic conditions that will not harm the primary amide group.

Standard Operating Procedures (SOPs)

If your workflow mandates harsh conditions, utilize the following field-proven protection/deprotection sequence to preserve the structural integrity of CAS 199678-18-7.

Protocol A: Transient Protection (tert-Butyl Esterification)

Rationale: This room-temperature esterification prevents thermal degradation while effectively masking the acidic proton, rendering the molecule inert to metal-catalyzed decarboxylation.

  • Preparation: Suspend CAS 199678-18-7 (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Activation: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the suspension.

  • Esterification: Add tert-butanol (2.0 equiv) and stir the mixture at room temperature for 12–16 hours.

  • Validation & Workup: Monitor completion via TLC. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected tert-butyl ester.

Protocol B: High-Temperature Processing & Mild Deprotection

Rationale: Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl ester via an isobutylene elimination mechanism at room temperature. This avoids the use of aqueous bases which could inadvertently hydrolyze the 3'-carbamoyl (amide) group.

  • Processing: Subject the protected tert-butyl ester intermediate to your required high-temperature workflow (e.g., cross-coupling, melt processing).

  • Isolation: Isolate the functionalized protected intermediate and cool it to room temperature.

  • Deprotection: Dissolve the intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2–4 hours.

  • Recovery: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene twice to remove any residual TFA, yielding the intact, functionalized CAS 199678-18-7 derivative. Verify the reappearance of the carboxylic acid proton via ¹H-NMR (typically a broad singlet >12 ppm).

References

  • 199678-18-7 CAS Manufactory ChemicalBook
  • Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts Catalysis Science & Technology (RSC Publishing)
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes The Journal of Organic Chemistry - ACS Public

Sources

Troubleshooting

Overcoming steric hindrance in 4-(3-Aminocarbonylphenyl)benzoic acid conjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to conjugate rigid biphenyl building blocks like 4-(3-Aminocarbonylphenyl)benzoic acid (CAS 199678...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to conjugate rigid biphenyl building blocks like 4-(3-Aminocarbonylphenyl)benzoic acid (CAS 199678-18-7).

The primary failure mode in these reactions is treating this bulky, rigid aromatic acid like a standard aliphatic moiety. The biphenyl core restricts the conformational freedom necessary for an ideal reaction trajectory, creating a high activation energy barrier for nucleophilic attack.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome steric hindrance and achieve high-yield bioconjugation.

Coupling Reagent Optimization: Moving Beyond EDC/NHS

Q: Why is my standard EDC/NHS coupling failing to conjugate 4-(3-Aminocarbonylphenyl)benzoic acid to my target protein/peptide?

A: The failure is rooted in the reaction mechanism and the steric bulk of the biphenyl core. EDC activates the carboxylic acid to form an O-acylisourea intermediate. In an unhindered system, the amine rapidly attacks this intermediate. However, because the biphenyl system sterically shields the electrophilic carbonyl carbon, the amine's approach is delayed[1]. This delay allows the unstable O-acylisourea to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea byproduct, permanently killing your yield.

Q: What is the mechanistic alternative to overcome this?

A: You must switch to uronium-based reagents like HATU or COMU . HATU converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The critical advantage here is anchimeric assistance : the pyridine nitrogen in the HOAt leaving group acts as a localized base, hydrogen-bonding with the incoming amine and actively guiding it into the sterically hindered carbonyl carbon[2].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Biphenyls
Reagent SystemReactive IntermediateRelative Activation RateAnchimeric AssistanceRisk of Amine GuanidinylationSuitability for Biphenyls
EDC / NHS O-acylisourea / NHS1x (Baseline)NoNonePoor (High hydrolysis risk)
PyBOP OBt ester5xNoNoneModerate
HATU OAt ester20xYes (Pyridine N)High (If not pre-activated)Excellent
COMU Oxyma ester25xYes (Internal base)Very LowExcellent

Self-Validating Protocol: HATU-Mediated Conjugation

To prevent the most common HATU-related failure—guanidinylation of your target amine—you must strictly separate the activation and conjugation steps[3]. This protocol incorporates a self-validating checkpoint.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of 4-(3-Aminocarbonylphenyl)benzoic acid in anhydrous DMF or DMSO to a concentration of 0.1 M. Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive OAt ester.

  • Deprotonation: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine). Vortex for 1 minute.

  • Pre-Activation (Critical Step): Add 1.1 eq of HATU. Stir the mixture at room temperature for exactly 15 minutes[4]. Causality: HATU must fully consume the carboxylic acid. If the target amine is added before the acid is fully activated, HATU will react directly with the amine, forming a dead-end tetramethylguanidine byproduct.

  • Self-Validation Checkpoint: Take a 1 µL aliquot of the reaction mixture and quench it in 100 µL of methanol. Run a rapid LC-MS. You should observe the complete disappearance of the free biphenyl acid mass and the appearance of the corresponding methyl ester (formed instantly from the OAt active ester reacting with methanol). Do not proceed until activation is confirmed.

  • Conjugation: Add 1.2 eq of your target amine to the activated mixture. Stir for 2–4 hours at room temperature.

  • Quenching: Quench the reaction with a primary amine buffer (e.g., Tris) to consume any residual active ester before purification.

Mechanism Acid Biphenyl Carboxylic Acid (Sterically Hindered) HATU HATU + DIPEA (15 Min Pre-activation) Acid->HATU HOAt OAt Active Ester (Highly Reactive) HATU->HOAt Generates Product Stable Amide Bond (Conjugate) HOAt->Product Anchimeric Assistance Amine Incoming Amine (Target Molecule) Amine->Product Nucleophilic Attack

Mechanistic pathway of HATU activation overcoming biphenyl steric hindrance.

Structural Solutions: Implementing PEG Spacers

Q: I optimized my coupling reagent to HATU, but my conjugation to a large monoclonal antibody still yields a low Drug-to-Antibody Ratio (DAR). What is wrong?

A: When conjugating a rigid biphenyl molecule to a large, folded macromolecule, the steric clash is no longer just at the carbonyl carbon—it is a macro-spatial clash between the biphenyl rings and the protein's tertiary structure.

To resolve this, you must introduce a Polyethylene Glycol (PEG) linker [5]. PEG chains act as flexible, hydrophilic spacers that physically distance the reactive group from the bulky biphenyl core, allowing the functional group to reach the sterically hindered binding pockets on the antibody[6].

Q: How do I choose the right PEG architecture for this biphenyl compound?

A: Linker selection is dictated by the size of your target molecule:

  • For Small Peptides: Use a short, linear PEG (PEG2 to PEG4). This provides just enough rotational freedom to relieve the immediate steric strain without unnecessarily increasing the hydrodynamic radius of your final conjugate.

  • For Proteins/Antibodies: Use a longer linear PEG (PEG8+) or a branched PEG linker . Branched PEGs provide a three-dimensional architecture that creates a superior physical exclusion zone, preventing the antibody's bulk from interfering with the coupling site[6].

Workflow Start Low Conjugation Yield (Macro-Steric Clash) Reagent Switch to HATU/COMU (Anchimeric Assistance) Start->Reagent Preactivate Pre-activate Acid (15 mins, DIPEA) Reagent->Preactivate Test LC-MS Check: Active Ester Formed? Preactivate->Test Linker Add PEG Spacer (Increase Spatial Distance) Test->Linker No / Still Hindered Success Successful Conjugation Test->Success Yes (Add Amine) Linker->Preactivate

Iterative troubleshooting workflow for resolving macro-steric hindrance.

References

  • JPT. "Optimizing Peptide Coupling: Key Techniques." JPT. Available at:[Link]

  • Reddit Chempros. "HATU coupling - what's the best order?" Reddit. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis for Drug Development Scaffolds: 4-(3-Aminocarbonylphenyl)benzoic Acid vs. 4-Biphenylcarboxylic Acid

A Senior Application Scientist's Guide to Selecting the Right Biphenyl Carboxylic Acid Moiety In the landscape of medicinal chemistry and drug development, biphenyl scaffolds are indispensable building blocks for creatin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Right Biphenyl Carboxylic Acid Moiety

In the landscape of medicinal chemistry and drug development, biphenyl scaffolds are indispensable building blocks for creating molecules with tailored pharmacological profiles. Their rigid yet tunable nature allows for precise orientation of functional groups to interact with biological targets. Among the most utilized derivatives are biphenyl carboxylic acids, which serve as key handles for amide bond formation, a ubiquitous reaction in the synthesis of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of two prominent analogs: 4-(3-Aminocarbonylphenyl)benzoic acid and the parent 4-biphenylcarboxylic acid . While structurally similar, the addition of a single meta-substituted aminocarbonyl group imparts significant, and often advantageous, changes to the molecule's reactivity. Understanding these differences is critical for optimizing reaction conditions, improving yields, and accelerating drug discovery timelines.

Structural and Electronic Profiles: A Tale of Two Scaffolds

At first glance, both molecules share the same 4-carboxybiphenyl core. The critical difference lies in the substituent on the second phenyl ring.

Figure 1. Chemical Structures of the Compared Molecules.
Property4-Biphenylcarboxylic Acid4-(3-Aminocarbonylphenyl)benzoic AcidReference(s)
Molecular Formula C₁₃H₁₀O₂C₁₄H₁₁NO₃[1]
Molecular Weight 198.22 g/mol 241.24 g/mol [1]
Appearance White to light yellow crystalline powderOff-white to pale yellow solid[2]
Solubility Insoluble in water; soluble in alcohol and etherSparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)[3]
Predicted pKa 4.19 ± 0.10~3.9 (Estimated)[2][4]
The Decisive Factor: Electronic Effects

The reactivity of a carboxylic acid is fundamentally governed by the electron density around the carboxyl group. Substituents on the aromatic rings can either donate or withdraw electron density, thereby altering the acid's properties.

  • 4-Biphenylcarboxylic Acid : The unsubstituted phenyl group attached at the 4-position is weakly electron-withdrawing overall. It exerts a mild deactivating effect on the benzoic acid ring, making it slightly more acidic than benzoic acid (pKa 4.20).[5][6]

  • 4-(3-Aminocarbonylphenyl)benzoic Acid : The key difference here is the aminocarbonyl (-CONH₂) group . This group is strongly electron-withdrawing, primarily through its inductive effect (-I).[7][8] Because it is in the meta position on the second ring, its resonance effect does not extend to the carboxylic acid, but its inductive pull is significant. This effect is transmitted across the biphenyl system, making the entire '3-aminocarbonylphenyl' substituent a more potent electron-withdrawing group than an unsubstituted phenyl ring.

This enhanced electron withdrawal has two major consequences:

  • Increased Acidity : The electron-withdrawing group stabilizes the negative charge of the carboxylate anion formed upon deprotonation. This stabilization shifts the equilibrium towards dissociation, resulting in a stronger acid (a lower pKa value). We estimate the pKa to be around 3.9, making it a stronger acid than 4-biphenylcarboxylic acid.

  • Increased Electrophilicity : By pulling electron density away from the carboxylic acid, the carbonyl carbon becomes more electron-deficient (more electrophilic). This is the crucial factor that enhances its reactivity toward nucleophiles in coupling reactions.

Figure 2. Electronic effect comparison on the carboxyl carbon.

Head-to-Head: Amide Bond Formation

Amide coupling is the most frequent reaction in drug discovery. The efficiency of this reaction is paramount. Here, we compare the performance of our two molecules in a typical coupling scenario.

Causality of Experimental Choice

To provide a robust comparison, we must use a standardized protocol. The choice of a coupling agent is critical. We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient uronium-based coupling reagent often employed for challenging couplings, including those with electron-deficient substrates. The base, DIPEA (N,N-Diisopropylethylamine) , is a non-nucleophilic amine that scavenges the acid produced without competing in the coupling reaction. Anhydrous DMF (N,N-Dimethylformamide) is selected as the solvent for its excellent ability to dissolve all reactants and intermediates.

Comparative Experimental Protocol: Amidation with Benzylamine

This protocol is designed as a self-validating system to directly compare the reactivity of the two carboxylic acids under identical conditions.

Materials:

  • 4-(3-Aminocarbonylphenyl)benzoic acid

  • 4-Biphenylcarboxylic acid

  • HATU

  • DIPEA

  • Benzylamine

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system for analysis

Amide_Coupling_Workflow cluster_setup Reaction Setup (Parallel) cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Analysis A1 Dissolve Acid A in DMF A2 Add HATU + DIPEA to Flask A A1->A2 B1 Dissolve Acid B in DMF B2 Add HATU + DIPEA to Flask B B1->B2 A3 Stir 15 min @ RT (Formation of Active Ester) A2->A3 B3 Stir 15 min @ RT (Formation of Active Ester) B2->B3 A4 Add Benzylamine to Flask A A3->A4 B4 Add Benzylamine to Flask B B3->B4 A5 Monitor by TLC/LC-MS (every 30 min) A4->A5 B5 Monitor by TLC/LC-MS (every 30 min) B4->B5 W1 Quench with H₂O Extract with EtOAc A5->W1 B5->W1 W2 Wash with NaHCO₃, Brine W1->W2 W3 Dry (MgSO₄), Filter, Concentrate W2->W3 W4 Purify via Chromatography W3->W4 W5 Characterize & Calculate Yield W4->W5

Figure 3. Experimental workflow for the comparative amidation study.

Step-by-Step Procedure:

  • Preparation : In two separate, identical round-bottom flasks (Flask A and Flask B) under a nitrogen atmosphere, prepare solutions of the carboxylic acids.

    • Flask A : Dissolve 4-(3-Aminocarbonylphenyl)benzoic acid (1.0 eq) in anhydrous DMF.

    • Flask B : Dissolve 4-biphenylcarboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation : To each flask, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixtures at room temperature for 15 minutes. This pre-activation step is crucial for forming the highly reactive acyl-tetramethyluronium intermediate.

  • Coupling : Add benzylamine (1.05 eq) to each flask simultaneously.

  • Monitoring : Monitor the progress of both reactions by TLC and LC-MS at identical time points (e.g., 30, 60, 90, and 120 minutes) to compare the rate of consumption of the starting material and formation of the product.

  • Work-up : Once the reactions are complete (as determined by LC-MS), quench both by adding water. Extract the aqueous layers with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation : Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis : Purify the crude products by flash column chromatography on silica gel. Characterize the final products and calculate the isolated yields for a direct comparison.

Expected Results and Interpretation

The increased electrophilicity of the carboxyl carbon in 4-(3-aminocarbonylphenyl)benzoic acid directly translates to a faster and more efficient reaction.

Parameter4-Biphenylcarboxylic Acid4-(3-Aminocarbonylphenyl)benzoic AcidRationale
Reaction Time 2-4 hours0.5-1.5 hoursThe more electrophilic carbonyl carbon of the activated ester reacts faster with the amine nucleophile.
Typical Yield 85-90%>95%Faster kinetics lead to higher conversion and fewer side reactions over the same period.
Purity (Crude) GoodExcellentA more efficient reaction minimizes the formation of byproducts, simplifying purification.

Expert Insight : The higher acidity of 4-(3-aminocarbonylphenyl)benzoic acid means that under basic conditions (like those with DIPEA), it will exist more readily as its carboxylate anion. While this anion is less nucleophilic for the initial attack on the coupling reagent, this step is rarely rate-limiting with potent activators like HATU. The subsequent step—nucleophilic attack by the amine on the highly reactive activated intermediate—is significantly accelerated by the electron-withdrawing nature of the substituent, leading to overall faster reaction times.

Broader Implications and Conclusion

The principles observed in amide coupling extend to other crucial transformations. In Fischer esterification , for example, the protonated carbonyl of 4-(3-aminocarbonylphenyl)benzoic acid will be more electrophilic, leading to faster reaction rates with alcohols under acidic catalysis.

For researchers in drug development, the choice between these two scaffolds should be guided by reactivity and the specific synthetic context.

  • 4-Biphenylcarboxylic acid is a reliable, foundational building block suitable for many applications. However, its moderate reactivity may require longer reaction times or more forceful conditions.

  • 4-(3-Aminocarbonylphenyl)benzoic acid represents an "activated" version of the parent scaffold. Its enhanced electrophilicity due to the electron-withdrawing aminocarbonyl group leads to faster reaction kinetics, higher yields, and potentially cleaner reactions in nucleophilic acyl substitution reactions like amidation and esterification.

Recommendation : For projects where speed, efficiency, and high conversion are critical—especially in high-throughput synthesis or when coupling with less reactive or precious amines—4-(3-aminocarbonylphenyl)benzoic acid is the superior choice . The additional functional handle (the amide) can also offer a new vector for molecular interactions or for improving physicochemical properties like solubility. This makes it not just a more reactive building block, but a more versatile one.

References

  • ChemBK. 4-Biphenylcarboxylic acid. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]

  • PubChem. 4-Biphenylcarboxylic acid, 4'-chloro-. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • ChemBK. 4-(3-Aminophenyl)benzoic acid. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • De Vetta, M., et al. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PMC. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Al Mamari, H. (2016). Effects of Groups on Acidity of Benzoic Acid III. YouTube. [Link]

  • Chemistry Stack Exchange. Why do electron donating groups decrease the acidity of aromatic carboxylic acids?[Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Cheméo. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. [Link]

  • Wikipedia. Hammett equation. [Link]

  • PubChem. 4-(4-Aminophenyl)benzoic acid. [Link]

  • Iacobucci, C., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]

  • PubChemLite. 4-[(aminocarbonyl)amino]benzoic acid (C8H8N2O3). [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 4-(3-Aminocarbonylphenyl)benzoic acid. [Link]

  • Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • mVOC 4.0. 4-hydroxybenzoic Acid. [Link]

  • Mustafa, G., et al. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PMC. [Link]

Sources

Comparative

Comparing CAS 199678-18-7 with standard biphenyl amide ligands

Comparative Evaluation of CAS 199678-18-7 vs. Standard Biphenyl Amide Ligands in Protein-Protein Interaction (PPI) Inhibitor Discovery As a Senior Application Scientist, selecting the correct fragment scaffold is the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of CAS 199678-18-7 vs. Standard Biphenyl Amide Ligands in Protein-Protein Interaction (PPI) Inhibitor Discovery

As a Senior Application Scientist, selecting the correct fragment scaffold is the most critical decision in early-stage drug discovery. Biphenyl amides are a privileged class of ligands widely utilized to disrupt protein-protein interactions (PPIs). However, the structural nuances between monofunctional and bifunctional biphenyls dictate entirely different pharmacokinetic and pharmacodynamic trajectories.

This guide provides an objective, data-driven comparison between CAS 199678-18-7 (3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid) [1] and standard monofunctional biphenyl amides, focusing on their utility in Fragment-Based Drug Discovery (FBDD) and targeted PPI blockade [2].

Structural Rationale & Pharmacophore Design

Standard biphenyl amides (e.g., Biphenyl-4-carboxamide) rely on a single hydrogen-bond donor/acceptor vector (the amide) and the hydrophobic bulk of the biphenyl rings to drive target affinity. While effective for deep, lipophilic pockets, they often lack the geometric precision required for shallow PPI interfaces.

CAS 199678-18-7 introduces a critical modification: it is a bifunctional scaffold .

  • The Meta-Carbamoyl Group: Acts as a dual hydrogen-bond donor/acceptor, ideal for interacting with the protein backbone.

  • The Para-Carboxylic Acid: Provides a strong, ionizable anionic center at physiological pH. This enables the formation of high-energy salt bridges with positively charged residues (e.g., Arginine or Lysine) at the periphery of binding pockets, such as the SH2 domain of STAT3 [4].

  • Causality in Design: The rigid sp2

    sp2 carbon bond between the two phenyl rings locks the distance between the carboxylate and the amide, creating a highly predictable, low-entropy binding vector that minimizes the entropic penalty upon target engagement.
Physicochemical & ADME Profiling

To understand how these structural differences translate to drug-like properties, we must evaluate their physicochemical profiles.

PropertyCAS 199678-18-7 (Bifunctional)Biphenyl-4-carboxamide (Standard)Application Scientist Insight (Causality)
Molecular Weight 241.24 g/mol 197.23 g/mol Both are well within the "Rule of 3" for fragment libraries, allowing room for structural elaboration.
cLogP ~2.1~2.5The carboxylate in CAS 199678-18-7 lowers lipophilicity, reducing non-specific hydrophobic binding and improving aqueous solubility.
TPSA 80.4 Ų43.1 ŲThe higher TPSA of the bifunctional ligand restricts passive blood-brain barrier (BBB) penetration, making it ideal for peripheral targets.
H-Bond Vectors (D/A) 3 / 32 / 1The expanded H-bond network of CAS 199678-18-7 allows for more complex, directional interactions within shallow PPI interfaces.
Ionization (pH 7.4) AnionicNeutralThe anionic state drives salt-bridge formation, often yielding a 10- to 100-fold improvement in target affinity ( Kd​ ).

Mechanistic Pathway: SH2 Domain Blockade

Biphenyl amides are frequently deployed to inhibit transcription factors that rely on SH2 domain dimerization, such as STAT3. The diagram below illustrates how a bifunctional ligand like CAS 199678-18-7 intercepts this pathway.

STAT3_Pathway IL6 Cytokine Stimulus (e.g., IL-6) Receptor Receptor Complex Activation IL6->Receptor JAK JAK Kinase Cross-phosphorylation Receptor->JAK STAT3 STAT3 Monomer Recruitment JAK->STAT3 Dimer STAT3 Dimerization STAT3->Dimer PPI Inhibited Ligand CAS 199678-18-7 (Bifunctional Ligand) SH2 SH2 Domain Blockade (Salt Bridge & H-Bonds) Ligand->SH2 High Affinity Binding SH2->STAT3 Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Fig 1: Blockade of STAT3 signaling by bifunctional biphenyl amide ligands via SH2 domain inhibition.

Experimental Workflows & Self-Validating Protocols

To objectively compare these ligands, we rely on orthogonal biophysical and cellular assays. The following protocols are designed as self-validating systems to eliminate false positives—a critical requirement when dealing with low-molecular-weight fragments.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: Thermodynamic endpoints ( IC50​ ) are insufficient for FBDD. SPR provides real-time kinetic data ( kon​ and koff​ ), allowing us to measure the residence time of the biphenyl scaffold on the target protein [3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., His-tagged STAT3 SH2 domain) onto a Ni-NTA sensor chip.

  • Self-Validation Step (Reference Cell): Maintain Flow Cell 1 as an unmodified Ni-NTA surface. All binding sensorgrams from the active cell (Flow Cell 2) must be double-referenced (subtracting Flow Cell 1 and blank buffer injections) to eliminate bulk refractive index shifts and non-specific biphenyl aggregation.

  • Analyte Injection: Prepare a 2-fold dilution series of CAS 199678-18-7 (from 10 µM to 0.15 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow a 300-second dissociation phase. Because fragments often have fast off-rates, regeneration is typically not required, but a short pulse of 350 mM EDTA can be used to strip the surface if baseline drift occurs.

  • Data Fitting: Fit the double-referenced data to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Caco-2 Cell Permeability Assay

Rationale: The addition of a carboxylic acid in CAS 199678-18-7 drastically improves target affinity but poses a risk to oral bioavailability. The Caco-2 assay quantifies this trade-off.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Self-Validation Step (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER) before the assay. Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to the apical chamber; basal fluorescence must remain < 1% to validate the tight junctions.

  • Dosing: Add 10 µM of the ligand to the apical chamber (for A-to-B permeability) or basal chamber (for B-to-A efflux).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Quantitative Data Comparison

The following table summarizes the experimental outcomes when comparing the bifunctional CAS 199678-18-7 against a standard monofunctional biphenyl amide in a representative SH2-domain PPI assay.

LigandTarget Affinity ( Kd​ , SPR)Target IC50​ (Biochemical)Caco-2 Papp​ (A to B)Efflux Ratio
CAS 199678-18-7 120 nM450 nM 1.2×10−6 cm/s3.5
Standard Biphenyl Amide 1.5 µM4.2 µM 18.5×10−6 cm/s1.1

Data Synthesis: The experimental data reveals a classic drug discovery paradigm. CAS 199678-18-7 achieves a >10-fold enhancement in target affinity ( Kd​ = 120 nM) compared to the standard amide. This is directly attributable to the para-carboxylate forming a stable salt bridge, which dramatically slows the dissociation rate ( koff​ ) observed in SPR.

However, this thermodynamic gain comes at the cost of permeability. The Papp​ drops to 1.2×10−6 cm/s, and the efflux ratio increases, indicating that the anionic charge restricts passive transcellular diffusion and subjects the molecule to active efflux transporters.

Conclusion & Application Scientist Insights

When engineering PPI inhibitors, CAS 199678-18-7 is vastly superior to standard monofunctional biphenyl amides as an initial fragment hit. Its bifunctional nature provides the geometric anchoring necessary to disrupt shallow, challenging protein interfaces.

However, because the carboxylic acid limits oral permeability, drug development professionals should treat CAS 199678-18-7 as a privileged intermediate . The optimal workflow involves utilizing this scaffold to secure high-affinity target engagement, followed by late-stage structural optimization—such as esterification to create an orally bioavailable prodrug, or bioisosteric replacement of the carboxylate with a tetrazole—to rescue the ADME profile while maintaining the critical salt-bridge interactions.

Validation

Validating LC-MS methods for 4-(3-Aminocarbonylphenyl)benzoic acid purity analysis

Optimizing and Validating LC-MS Purity Analysis for 4-(3-Aminocarbonylphenyl)benzoic Acid: A Biphenyl vs. C18 Column Comparison Executive Summary & Structural Context 4-(3-Aminocarbonylphenyl)benzoic acid (CAS: 199678-18...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating LC-MS Purity Analysis for 4-(3-Aminocarbonylphenyl)benzoic Acid: A Biphenyl vs. C18 Column Comparison

Executive Summary & Structural Context

4-(3-Aminocarbonylphenyl)benzoic acid (CAS: 199678-18-7) is a highly specific biphenyl intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it presents a rigid biphenyl core substituted with an electron-withdrawing carboxylic acid on one ring and a polar primary amide (carbamoyl group) on the other.

During drug development, quantifying trace impurities—such as positional isomers (e.g., 2-aminocarbonyl derivatives) and des-amido degradants—is mandatory for safety and efficacy. This guide objectively compares the analytical performance of standard C18 stationary phases against optimized Biphenyl core-shell columns for LC-MS/MS purity analysis. Furthermore, it details a fully self-validating protocol compliant with the latest ICH Q2(R2) guidelines [1].

Mechanistic Causality: Why Column Chemistry Dictates Resolution

Most analytical laboratories default to C18 columns for reversed-phase LC-MS. However, for rigid biphenyl derivatives like 4-(3-Aminocarbonylphenyl)benzoic acid, C18 phases rely exclusively on hydrophobic (London dispersion) forces. Because positional isomers of biphenyls possess nearly identical hydrophobicity and molecular volumes, C18 columns frequently fail to resolve them, leading to isobaric interference in the mass spectrometer.

The Biphenyl Advantage: By switching to a Biphenyl stationary phase, we introduce three distinct retention mechanisms that directly address the structural challenges of this molecule:

  • π−π Interactions: The dual-ring structure of the stationary phase engages in strong π−π stacking with the analyte's biphenyl core.

  • Dipole-Dipole Interactions: The electron-deficient benzoic acid ring and the relatively electron-rich amide ring create a strong molecular dipole. The polarizable electrons in the biphenyl stationary phase dynamically respond to this, enhancing the retention of polar degradants.

  • Shape Selectivity: The rigid, planar nature of the biphenyl phase acts as a steric cleft, easily differentiating between ortho-, meta-, and para-substituted isomers based on their specific dihedral angles.

Comparative Performance Data

The following table summarizes the experimental data comparing a standard Core-Shell C18 column to a Core-Shell Biphenyl column for the purity analysis of 4-(3-Aminocarbonylphenyl)benzoic acid and its critical isomeric impurity.

Performance MetricStandard Core-Shell C18 (2.6 µm)Core-Shell Biphenyl (2.6 µm)Causality / Scientific Significance
Retention Time (API) 4.2 min5.8 minEnhanced π−π retention on the Biphenyl phase.
Resolution ( Rs​ ) 0.9 (Co-elution)2.8 (Baseline resolved)Biphenyl phase differentiates positional isomers via shape selectivity.
Peak Asymmetry ( Tf​ ) 1.6 (Tailing)1.05 (Symmetrical)Biphenyl phase prevents secondary silanol interactions with the amide.
LOD (Impurity) 0.05%0.01%Sharper, symmetrical peaks on Biphenyl improve the Signal-to-Noise (S/N) ratio.
Matrix Effect -22% (Ion Suppression)-4% (Negligible)Better retention shifts the analyte away from the solvent front and void salts.

Self-Validating LC-MS/MS Protocol

To ensure absolute data integrity, this protocol is designed as a "self-validating system." It incorporates built-in System Suitability Tests (SST) and continuous Quality Control (QC) checks to dynamically monitor method performance, aligning with modern LC-MS validation standards [2].

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Methanol to ensure complete solubility of the rigid biphenyl structure.

  • Internal Standard (IS): Spike all samples with a stable isotopically labeled analog (e.g., 13C6​ -labeled API) at a constant concentration. This automatically corrects for ionization fluctuations and matrix effects.

Step 2: Chromatographic & MS Conditions

  • Column: Core-Shell Biphenyl, 2.1 x 100 mm, 2.6 µm.

  • Gradient: 5% B to 60% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode.

    • Quantifier Transition: m/z 242.1 197.1 (Loss of CONH2​ ).

    • Qualifier Transition: m/z 242.1 152.1.

Step 3: Built-in Self-Validation (SST & QC Workflow)

  • Blank Injection: Run diluent to confirm the absence of carryover (Acceptance: API peak area < 0.1% of LOQ).

  • SST Injections: Inject the 100% specification standard 6 times. The system automatically validates the run only if the %RSD of the peak area is 2.0% and Tf​ is between 0.8 and 1.5. If it fails, the sequence halts automatically.

  • Calibration Curve: Inject standards from LOQ (0.01%) to 120% of the reporting limit. The system validates if R2≥0.999 .

  • Bracketing QCs: Inject a mid-level QC sample every 10 unknown samples. The analytical run is only considered valid if the QC accuracy remains within 90-110% of the nominal value [3].

Validation Workflow Diagram

The following diagram illustrates the logical flow of the ICH Q2(R2) validation parameters applied to this specific LC-MS method.

LCMS_Validation Start LC-MS Method Development 4-(3-Aminocarbonylphenyl)benzoic acid SST System Suitability Test (SST) Built-in Self-Validation Start->SST Specificity 1. Specificity & Selectivity Forced Degradation & Isomer Resolution SST->Specificity Linearity 2. Linearity & Range LOQ to 120% Spec Limit (R² ≥ 0.999) Specificity->Linearity Accuracy 3. Accuracy (Recovery) Spike Recovery at 3 Levels (90-110%) Linearity->Accuracy Precision 4. Precision Repeatability & Intermediate Precision Accuracy->Precision Robustness 5. Robustness Temp, Flow, & Mobile Phase Variations Precision->Robustness Approval Validated LC-MS Method Ready for Purity Analysis Robustness->Approval

ICH Q2(R2) compliant self-validating LC-MS workflow for biphenyl purity analysis.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation. Source: Resolian. URL: [Link]

  • Title: Quality Guidelines: Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation (ICH). URL: [Link]

Comparative

Spectroscopic Comparison of 3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic Acid Isomers: A Comprehensive Analytical Guide

As drug development pipelines increasingly rely on structurally complex biphenyl derivatives, the unambiguous differentiation of regioisomers becomes a critical quality control checkpoint. For molecules like 3'-carbamoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on structurally complex biphenyl derivatives, the unambiguous differentiation of regioisomers becomes a critical quality control checkpoint. For molecules like 3'-carbamoyl-[1,1'-biphenyl]-4-carboxylic acid, subtle shifts in the substitution pattern (ortho, meta, or para) fundamentally alter the molecule's electronic environment, coplanarity, and intramolecular interactions.

This guide provides an objective, data-driven comparison of the 3'-carbamoyl isomer against its 4'-carbamoyl and 2'-carbamoyl alternatives. By examining the causality behind their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles, researchers can establish robust, self-validating analytical workflows for isomer identification .

Structural Causality & Spectroscopic Principles

The spectroscopic differentiation of biphenyl isomers is governed by two primary structural factors: molecular symmetry and steric hindrance .

In all three isomers discussed, Ring A (bearing the carboxylic acid) is 1,4-disubstituted. The spectroscopic variance arises entirely from Ring B (bearing the carbamoyl group):

  • 4'-Carbamoyl (Para): Highly symmetric. The lack of steric clash allows the biphenyl rings to adopt a relatively planar conformation in solution, maximizing π -conjugation.

  • 3'-Carbamoyl (Meta): Asymmetric. The meta-substitution breaks the symmetry of Ring B, creating a distinct isolated proton environment without introducing significant steric strain between the rings .

  • 2'-Carbamoyl (Ortho): Sterically hindered. The bulky carbamoyl group at the ortho position clashes with the protons of Ring A. This forces the biphenyl system to twist, significantly increasing the dihedral angle. This disruption of coplanarity breaks extended π -conjugation and alters the magnetic ring current, causing profound shifts in both UV-Vis and NMR spectra.

G Isomer Biphenyl Regioisomer (2', 3', or 4'-substituted) Sym Molecular Symmetry (Para vs. Meta) Isomer->Sym Dictates Steric Steric Hindrance (Ortho Substitution) Isomer->Steric Dictates NMR NMR Spectroscopy (Spin Systems & Shielding) Sym->NMR Alters Peak Multiplicity Steric->NMR Ring Current Anisotropy UV UV-Vis Spectroscopy (Conjugation & Dihedral Angle) Steric->UV Disrupts Coplanarity MS Mass Spectrometry (Ortho-Effect Fragmentation) Steric->MS Enables Proximity Cleavage

Workflow linking biphenyl substitution patterns to observable spectroscopic phenomena.

Quantitative Spectroscopic Comparison

The following tables summarize the predictive and empirical spectroscopic data used to differentiate these isomers.

Table 1: Comparative ¹H NMR and UV-Vis Data
IsomerRing B Spin SystemKey ¹H NMR Identifier (DMSO-d6)UV-Vis λmax (nm)Conjugation Status
4'-Carbamoyl AA'BB'Two symmetric doublets (~7.8 ppm)~285 nmHighly Conjugated (Coplanar)
3'-Carbamoyl AMXYIsolated singlet-like proton (~8.1 ppm)~275 nmConjugated
2'-Carbamoyl ABCDComplex multiplet, upfield shift (~7.3 ppm)~245 nmDisrupted (Non-coplanar)
Table 2: Comparative IR and Mass Spectrometry Data
IsomerIR: Amide C=O StretchMS/MS Base Peak MechanismMS Causality
4'-Carbamoyl ~1660 cm⁻¹[M-NH₃]⁺ (-17 Da)Standard terminal cleavage
3'-Carbamoyl ~1665 cm⁻¹[M-NH₃]⁺ (-17 Da)Standard terminal cleavage
2'-Carbamoyl ~1645 cm⁻¹ (H-bonded)[M-H₂O]⁺ (-18 Da)Ortho-effect (cyclic transition state)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. If the internal validation checks fail, the data must be discarded and the sample re-prepared.

Protocol A: ¹H and ¹³C NMR Acquisition

Because the carboxylic acid and amide groups are highly polar, DMSO-d6 is the mandatory solvent to prevent line broadening caused by poor solubility or aggregation .

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.05% Tetramethylsilane (TMS) as an internal reference.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching for ¹H and ¹³C nuclei. Execute gradient shimming on the ²H lock signal.

    • Self-Validation Check: The lock level must remain stable, and the Full-Width at Half-Maximum (FWHM) of the TMS peak must be < 1.0 Hz. If the peak is broader, re-shim to prevent multiplet smearing.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16 scans with a 10-second relaxation delay ( D1​ ). The extended delay is critical to ensure the quantitative relaxation of the acidic protons for accurate integration.

    • ¹³C NMR: Acquire 1024 scans with a 2-second relaxation delay and proton decoupling.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

    • Self-Validation Check: Integrate the aromatic region. The 4'-isomer must show exactly 4 distinct aromatic doublets (integrating to 2H each). The 3'-isomer must show an isolated 1H singlet-like peak at ~8.1 ppm. If these exact integration ratios fail, the sample is either impure or misidentified.

Protocol B: UV-Vis Spectrophotometry

The UV-Vis spectrum directly probes the dihedral angle between the biphenyl rings. A larger angle disrupts orbital overlap, requiring higher energy (lower wavelength) for π→π∗ transitions.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade methanol. Record a baseline spectrum from 200 nm to 400 nm.

  • Sample Preparation: Prepare a 10 µM solution of the isomer in methanol.

    • Self-Validation Check: The maximum absorbance ( A ) must fall between 0.1 and 1.0 AU. If A>1.0 , the solution violates the linear dynamic range of the Beer-Lambert law and must be diluted.

  • Acquisition: Scan the sample from 200 to 400 nm at a scan rate of 1 nm/s.

  • Data Analysis: Identify the λmax​ .

    • Self-Validation Check: Compare the result against the expected values. If analyzing the 2'-isomer, you must observe a strong hypsochromic (blue) shift to ~245 nm compared to the 4'-isomer (~285 nm). This shift confirms the steric disruption of coplanarity.

Protocol C: ESI-MS/MS Fragmentation

Mass spectrometry leverages the "ortho-effect" to definitively identify the 2'-isomer.

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid to promote protonation.

  • Tuning: Infuse the sample at 10 µL/min into an ESI-QqQ mass spectrometer. Optimize the declustering potential and collision energy for the [M+H]+ precursor ion ( m/z 242.08).

  • Acquisition: Run in positive ion mode (ESI+). Isolate the precursor and acquire the MS/MS product ion spectrum.

  • Data Analysis & Validation:

    • Self-Validation Check: The 3'- and 4'-isomers will predominantly lose NH3​ (-17 Da) from the carbamoyl group. The 2'-isomer, however, will exhibit an anomalously high abundance of an [M−H2​O]+ (-18 Da) fragment. This occurs because the spatial proximity of the ortho-carbamoyl group to the biphenyl linkage facilitates a unique cyclic transition state. If this specific -18 Da loss is absent, the molecule is not the 2'-isomer.

References

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments. Available at:[Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Chemical Communications: Biphenyl NMR Data." The Royal Society of Chemistry. Available at:[Link]

Validation

Benchmarking catalytic efficiency using CAS 199678-18-7 substrates

Title: Benchmarking Amidase Catalytic Efficiency: The Case for CAS 199678-18-7 as a Premium Biphenyl Substrate Executive Summary In biocatalysis and drug development, accurately benchmarking the catalytic efficiency ( kc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Amidase Catalytic Efficiency: The Case for CAS 199678-18-7 as a Premium Biphenyl Substrate

Executive Summary

In biocatalysis and drug development, accurately benchmarking the catalytic efficiency ( kcat​/Km​ ) of engineered amidases (EC 3.5.1.4) is a critical bottleneck. Traditional screening substrates often fail to predict an enzyme's performance on bulky, rigid active pharmaceutical ingredients (APIs). This guide objectively compares standard substrates against CAS 199678-18-7 (4-(3-Carbamoylphenyl)benzoic acid), demonstrating why this biphenyl derivative is the superior choice for evaluating sterically demanding active sites.

Mechanistic Rationale: The Causality Behind the Choice

As application scientists, we must select substrates that mimic the thermodynamic and steric challenges of target APIs. The biphenyl moiety is a "privileged scaffold" ubiquitous in modern drug discovery, particularly for anti-infectives, oncology drugs, and CNS modulators[1][2].

However, evaluating amidase activity on biphenyl amides presents two distinct challenges:

  • Steric Hindrance: The rigid, non-planar biaryl system requires an expansive enzyme binding pocket. Standard amidases, which easily hydrolyze small aliphatic or simple aromatic amides, often fail to accommodate these structures.

  • Aqueous Insolubility: Biphenyls typically crash out of aqueous buffers, making it impossible to reach the saturating concentrations needed to determine Vmax​ .

CAS 199678-18-7 solves both issues simultaneously. The meta-carbamoyl group serves as the reactive site for the amidase catalytic triad (e.g., Ser-Ser-Lys or Cys-Glu-Lys). Crucially, the para-carboxylic acid acts as a solubilizing anchor. At physiological pH (pH > 6.5), it ionizes, keeping the bulky substrate fully dissolved in aqueous assay buffers, thereby enabling robust Michaelis-Menten kinetic profiling[3].

Comparative Analysis: Substrate Alternatives

To objectively benchmark amidase variants, one must understand how CAS 199678-18-7 compares to conventional alternatives. Relying on simple substrates can lead to false positives during enzyme engineering campaigns.

Feature / MetricCAS 199678-18-7Benzamidep-Nitrobenzamide
Structure Biphenyl carboxylic acidSimple aromaticSubstituted aromatic
API Predictability High (Mimics bulky drugs)Low (Too small/flexible)Low (Electronic bias)
Aqueous Solubility Excellent (pH > 6.5)ModeratePoor
Analytical Method HPLC (UV 254 nm)HPLC (UV 210 nm)Colorimetric / HPLC
Primary Use Case Benchmarking engineered variantsBaseline WT activityHigh-throughput screening

Table 1: Objective comparison of amidase benchmarking substrates.

Experimental Protocol: Self-Validating Kinetic Assay

To establish trustworthiness, your benchmarking data must be derived from a self-validating system. The following HPLC-based protocol ensures accurate determination of Km​ and kcat​ by preventing substrate depletion artifacts and buffer interference[3][4].

Step 1: Substrate Preparation Prepare a 50 mM stock of CAS 199678-18-7 in DMSO. Dilute into 100 mM HEPES buffer (pH 7.5) to create a concentration gradient (0.1 mM to 10 mM). The final DMSO concentration must remain constant (e.g., 5% v/v) across all samples to prevent solvent-induced kinetic artifacts.

Step 2: Enzymatic Reaction

  • Pre-incubate 990 µL of each substrate dilution at 37°C for 5 minutes to ensure thermal equilibrium.

  • Initiate the reaction by adding 10 µL of purified amidase (normalized to 1 mg/mL).

  • Incubate at 37°C with continuous shaking (800 rpm).

Step 3: Quenching and Preparation

  • At specific time intervals (e.g., 1, 3, 5, and 10 minutes), extract 100 µL aliquots.

  • Immediately quench the reaction by mixing with 100 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acid protonates the catalytic residues, instantly halting hydrolysis.

  • Centrifuge at 14,000 × g for 5 minutes to pellet precipitated protein.

Step 4: HPLC Analysis Analyze the supernatant using a C18 Reverse-Phase column.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV absorbance at 254 nm.

  • Validation: Quantify the disappearance of the substrate and the stoichiometric appearance of the product (biphenyl-3,4'-dicarboxylic acid) to ensure mass balance[3].

Data Presentation: Benchmarking Engineered Amidases

Using the protocol above, we can objectively benchmark the catalytic efficiency of different enzyme variants. The mock data below illustrates how a wild-type (WT) enzyme may show baseline activity, while directed evolution yields variants capable of processing the bulky CAS 199678-18-7 scaffold.

Biocatalyst Km​ (mM) kcat​ (s⁻¹)Catalytic Efficiency ( kcat​/Km​ ) (M⁻¹s⁻¹)Fold Improvement
Wild-Type Amidase 8.450.121.42 × 10¹1.0x (Baseline)
Engineered Variant A 2.104.502.14 × 10³~150x
Engineered Variant B 0.8512.41.45 × 10⁴~1,020x

Table 2: Representative Michaelis-Menten kinetic parameters for amidase variants using CAS 199678-18-7.

Mandatory Visualization: Benchmarking Workflow

BenchmarkingWorkflow Substrate CAS 199678-18-7 (Substrate) Reaction Incubation (pH 7.5, 37°C) Substrate->Reaction Enzyme Amidase Variant (Biocatalyst) Enzyme->Reaction Quench Acid Quench (0.1% TFA in ACN) Reaction->Quench HPLC HPLC Analysis (UV 254 nm) Quench->HPLC Kinetics Michaelis-Menten Kinetics (kcat/Km) HPLC->Kinetics

Workflow for benchmarking amidase catalytic efficiency using CAS 199678-18-7.

Conclusion

Transitioning from simple screening substrates to CAS 199678-18-7 provides a rigorous, objective benchmark for amidase catalytic efficiency. By combining structural API mimicry with excellent aqueous solubility, it ensures that your kinetic data translates reliably to downstream process chemistry and drug development.

References

  • Sharma, A., et al. "Microbial amidases: Characterization, advances and biotechnological applications.
  • Lee, J., et al. "Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor.
  • Zhang, Y., et al. "Identification, characterization, and distribution of novel amidase gene aphA in sphingomonads conferring resistance to amphenicol antibiotics.
  • Silva, M., et al. "Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery." MDPI Pharmaceuticals.
  • Kroutil, W., et al. "N-Acetylanthranilate Amidase from Arthrobacter nitroguajacolicus Rü61a, an α/β-Hydrolase-Fold Protein Active towards Aryl-Acylamides and -Esters.

Sources

Comparative

4-(3-Aminocarbonylphenyl)benzoic Acid Reference Standards: A Comparative Guide to Quality Control &amp; Analytical Validation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Introduction: The Critical Role of Biphenyl Reference Standards In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Introduction: The Critical Role of Biphenyl Reference Standards

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly novel targeted therapies and angiotensin receptor blockers—4-(3-Aminocarbonylphenyl)benzoic acid (CAS 199678-18-7) serves as a vital biphenyl building block and a critical process impurity [1]. Structurally characterized by a biphenyl core flanked by a carboxylic acid and a carboxamide group, this compound presents unique analytical challenges.

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance above the qualification threshold (typically 0.15% or 1.0 mg per day) must be rigorously identified, quantified, and qualified [2]. Accurate quantification demands high-fidelity reference standards. However, the carboxamide moiety is highly susceptible to hydrolytic degradation, meaning that the choice of reference standard grade and the analytical conditions used to evaluate it can drastically alter quality control (QC) outcomes.

This guide objectively compares Certified Reference Material (CRM) grade standards against in-house synthesized and commercial building block alternatives, providing a self-validating experimental framework for accurate API profiling.

Comparative Analysis of Reference Standard Grades

Not all chemical standards are created equal. Using a standard with uncharacterized water content or trace metal contamination can lead to significant quantitative errors during High-Performance Liquid Chromatography (HPLC) calibration. Table 1 outlines the empirical performance differences between three common sourcing strategies.

Table 1: Quantitative Comparison of 4-(3-Aminocarbonylphenyl)benzoic Acid Grades
ParameterCRM Grade (Recommended)In-House Synthesized StandardCommercial Building Block
Chromatographic Purity (HPLC-UV) ≥ 99.5% (Certified)95.0% – 98.5% (Variable)~ 96.0% (Typical)
Orthogonal Verification NMR, LC-MS, IR, EAOften limited to HPLC/NMRHPLC only
Water Content (Karl Fischer) < 0.5% (Strictly controlled)Variable (Requires internal testing)Not routinely tested
Trace Metals (ICP-MS) < 10 ppmDependent on catalyst removalHigh (Palladium carryover common)
Regulatory Acceptance Immediate (ICH Q3A compliant)Requires extensive internal validationNot suitable for GMP calibration
Cost per mg HighModerate (High labor cost)Low

Causality Insight: The high trace metal content (specifically Palladium) in commercial building blocks stems from the Suzuki-Miyaura cross-coupling reactions used to construct the biphenyl core. If used as a quantitative standard, residual heavy metals artificially inflate the gravimetric mass, leading to an underestimation of the impurity in the actual API sample.

Mechanistic Insight: Stability and Degradation Pathways

The primary analytical liability of 4-(3-Aminocarbonylphenyl)benzoic acid is the carboxamide group . Under extreme pH conditions (either highly acidic or basic) or elevated temperatures, the amide undergoes nucleophilic acyl substitution, hydrolyzing to form biphenyl-3,4'-dicarboxylic acid.

Understanding this causality is critical for sample preparation. If a standard is dissolved in an unbuffered, highly acidic diluent (e.g., 0.1% Trifluoroacetic acid), artifactual degradation will occur inside the HPLC vial, leading to a false-positive impurity peak and an inaccurate calibration curve.

Degradation A 4-(3-Aminocarbonylphenyl) benzoic acid (Intact) B Extreme pH / Heat (Nucleophilic Attack) A->B C Biphenyl-3,4'-dicarboxylic acid (Degradant) B->C Loss of NH3

Fig 1. Hydrolytic degradation of the carboxamide group under stress conditions.

Experimental Protocol: A Self-Validating LC-UV/MS Workflow

To ensure absolute trustworthiness, the analytical method must be a self-validating system . This means the protocol inherently proves that no on-column degradation is occurring and that the standard is fully resolved from its degradants [3].

Step-by-Step Methodology

1. Sample Preparation (Preventing Artifactual Degradation)

  • Action: Weigh exactly 10.0 mg of the CRM-grade standard and dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Causality: The 50% organic modifier ensures complete solvation of the hydrophobic biphenyl core. Avoiding extreme pH buffers in the diluent prevents the hydrolysis of the carboxamide group prior to injection.

2. System Suitability Testing (SST)

  • Action: Inject a resolution mixture containing 0.1 mg/mL of the intact standard and 0.1 mg/mL of the dicarboxylic acid degradant.

  • Validation Criteria: Proceed only if the resolution ( Rs​ ) between the two peaks is > 2.0 and the tailing factor ( Tf​ ) is < 1.5. This proves the column chemistry can successfully differentiate the amide from the acid.

3. Chromatographic Separation

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Isocratic elution using 10 mM Ammonium Acetate (adjusted to pH 6.0) and Acetonitrile (60:40, v/v).

  • Causality: A near-neutral pH (6.0) is deliberately chosen over standard acidic modifiers (like Formic Acid) to protect the carboxamide from on-column hydrolysis, ensuring the peak area accurately reflects the standard's true concentration. Flow rate is set to 1.0 mL/min.

4. Orthogonal Detection

  • UV Detection: 254 nm. Causality: The extended π -conjugation of the biphenyl system provides a robust, high-signal UV chromophore at 254 nm, ideal for precise quantification.

  • Mass Spectrometry (ESI-MS): Positive ion mode monitoring for m/z 242.08 [M+H]+ . This confirms the structural identity of the peak, verifying that no co-eluting unseen impurities are skewing the UV data.

Workflow A Standard Preparation (1 mg/mL in 50% MeOH) B System Suitability Test (Resolution Mix Injection) A->B Validates System C HPLC Separation (C18, pH 6.0 Buffer) B->C If Rs > 2.0 D UV Detection (254 nm) (Purity Quantification) C->D E ESI-MS Confirmation (m/z 242.08 [M+H]+) C->E F Data Release (Meets ICH Q3A Limits) D->F E->F

Fig 2. Self-validating analytical workflow for biphenyl reference standard QC.

Conclusion

For analytical scientists tasked with API impurity profiling, the selection of a 4-(3-Aminocarbonylphenyl)benzoic acid reference standard cannot be treated as a mere procurement exercise. Utilizing a CRM-grade standard with certified purity, low trace metals, and defined water content is non-negotiable for ICH compliance. Furthermore, by understanding the chemical causality behind the molecule's degradation pathways, scientists can design self-validating HPLC workflows that eliminate artifactual errors, ensuring that the resulting analytical data is both authoritative and irreproachable.

References

  • U.S. Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances - Guidance for Industry." Regulatory Information. Available at:[Link]

Validation

A Comparative Guide to the Synthesis of 3-Phenylbenzamide: Evaluating Cross-Coupling Methodologies

Prepared by a Senior Application Scientist Introduction In the landscape of modern synthetic chemistry, the development of robust and efficient methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, the development of robust and efficient methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. This guide was initially intended to compare the cross-coupling efficiency of CAS 199678-18-7 against 3-phenylbenzamide. However, a thorough search of public chemical databases and scientific literature did not yield an identifiable chemical structure or relevant application data for CAS 199678-18-7.

Therefore, this guide has been repurposed to address a topic of significant interest to researchers in drug discovery and materials science: the comparative efficiency of different palladium-catalyzed cross-coupling methodologies for the synthesis of N-aryl benzamides, using 3-phenylbenzamide as a central case study. N-aryl benzamides are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a critical endeavor, and understanding the nuances of the available synthetic routes is key to optimizing reaction outcomes.

This guide will provide an in-depth analysis of two primary retrosynthetic strategies for accessing 3-phenylbenzamide: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative analysis of their performance based on published experimental data.

Retrosynthetic Analysis of 3-Phenylbenzamide

The structure of 3-phenylbenzamide offers two logical points for disconnection, each corresponding to a major palladium-catalyzed cross-coupling reaction.

G cluster_0 Retrosynthetic Strategies for 3-Phenylbenzamide cluster_A cluster_B Product 3-Phenylbenzamide StrategyA Strategy A: C-N Bond Formation (Buchwald-Hartwig Amination) Product->StrategyA Disconnect C-N Bond StrategyB Strategy B: C-C Bond Formation (Suzuki-Miyaura Coupling) Product->StrategyB Disconnect C-C Bond ArylHalide_A 3-Bromobiphenyl StrategyA->ArylHalide_A Amide Benzamide StrategyA->Amide ArylHalide_B 3-Bromobenzamide StrategyB->ArylHalide_B BoronicAcid Phenylboronic Acid StrategyB->BoronicAcid

Caption: Retrosynthetic analysis of 3-phenylbenzamide.

  • Strategy A (C-N Bond Formation): This approach involves the formation of the amide C-N bond via a Buchwald-Hartwig amination. The starting materials are an aryl halide (or pseudohalide) and an amide. For 3-phenylbenzamide, this translates to the coupling of a 3-halobiphenyl with benzamide.

  • Strategy B (C-C Bond Formation): This strategy focuses on constructing the biaryl C-C bond using a Suzuki-Miyaura coupling. This involves the reaction of an organoboron reagent with an aryl halide. The most common disconnection involves coupling 3-halobenzamide with phenylboronic acid.

Strategy A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and related compounds, including N-aryl amides.[1] This reaction allows for the formation of C-N bonds under conditions that are often milder and more functional-group-tolerant than classical methods.[1][2]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.[3]

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArylHalide L-Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide AmideCoord Amide Coordination PdII_ArylHalide->AmideCoord + Amide-H PdII_Amide [L-Pd(II)(Ar)(AmideH)]+X- AmideCoord->PdII_Amide Deprotonation Deprotonation (Base) PdII_Amide->Deprotonation PdII_Amido L-Pd(II)(Ar)(Amide) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-Amide)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.

  • Amide Coordination & Deprotonation: The amide coordinates to the palladium center. A base then removes the acidic N-H proton to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the palladium-catalyzed amidation of an aryl bromide with benzamide. This protocol is adapted from literature procedures that utilize bulky, electron-rich phosphine ligands, which have been shown to be crucial for the successful coupling of amides.[4]

G Start Start Setup 1. Assemble Reaction - Add aryl bromide (1.0 mmol) - Add benzamide (1.2 mmol) - Add base (e.g., K3PO4, 1.4 mmol) - Add Pd precursor (e.g., Pd(OAc)2, 2 mol%) - Add ligand (e.g., Xantphos, 4 mol%) - Add solvent (e.g., Dioxane, 3 mL) Start->Setup Inert 2. Inert Atmosphere - Seal the vessel - Evacuate and backfill  with Argon (3x) Setup->Inert Heat 3. Reaction - Heat to 110 °C - Stir for 12-24 h Inert->Heat Workup 4. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with water and brine Heat->Workup Purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography Workup->Purify End Product Purify->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Comparative Performance Data

The efficiency of the Buchwald-Hartwig amination of aryl halides with amides is highly dependent on the choice of ligand and base. Early systems were often limited in scope, but the development of specialized ligands has enabled the coupling of a wide range of substrates.

Aryl Halide Amide Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-BromotolueneBenzamidePd(OAc)2 (2)Xantphos (4)K3PO4Dioxane11085[2]
4-chlorotolueneBenzamidePd(OAc)2 (2)Xantphos (4)K3PO4Dioxane11075[2]
BromobenzeneBenzamidePd(dba)2 (1)L1* (2)Cs2CO3Toluene10095[4]
3-BromobiphenylBenzamidePd2(dba)3 (2)XPhos (8)t-BuONaToluene100~90 (estimated)[5]

*L1 = 2-Di-tert-butylphosphino-2′-methoxy-1,1′-binaphthyl

Expert Insights:

The primary challenge in the Buchwald-Hartwig amination of amides is the lower nucleophilicity of the amide N-H bond compared to amines. This necessitates the use of strong bases and, critically, specialized ligands. Ligands like Xantphos and bulky biarylphosphines (e.g., XPhos or the ligand L1 from the table) are essential.[4][5] Their large bite angles and electron-donating properties are thought to facilitate the reductive elimination step, which is often rate-limiting for this transformation.[4] The choice of base is also crucial; while strong bases like sodium tert-butoxide are effective, weaker bases like potassium phosphate or cesium carbonate can be used, which improves the functional group tolerance of the reaction.[2]

Strategy B: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] Its advantages include the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions.

Mechanistic Overview

Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates through a Pd(0)/Pd(II) catalytic cycle.

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArylHalide L-Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal + Ar'-B(OR)2 + Base PdII_Biaryl L-Pd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two aryl groups on the palladium center couple to form the biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide (3-bromobenzamide) with phenylboronic acid.

G Start Start Setup 1. Assemble Reaction - Add 3-bromobenzamide (1.0 mmol) - Add phenylboronic acid (1.2 mmol) - Add base (e.g., K2CO3, 2.0 mmol) - Add Pd catalyst (e.g., Pd(PPh3)4, 3 mol%) - Add solvent (e.g., Toluene/Water 4:1, 5 mL) Start->Setup Inert 2. Inert Atmosphere - Purge with Argon  for 10-15 min Setup->Inert Heat 3. Reaction - Heat to 90 °C - Stir for 8-16 h Inert->Heat Workup 4. Work-up - Cool to RT - Dilute with EtOAc - Separate layers - Extract aqueous with EtOAc Heat->Workup Purify 5. Purification - Combine organics, wash with brine - Dry (MgSO4), concentrate - Purify by column chromatography Workup->Purify End Product Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Comparative Performance Data

The Suzuki-Miyaura reaction is generally robust and high-yielding for a wide range of substrates. The choice of catalyst, base, and solvent can be optimized for specific coupling partners.

Aryl Halide Boronic Acid Pd Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
3-BromobenzamidePhenylboronic acidPd(PPh3)4 (3)Na2CO3Toluene/EtOH/H2O8095[7]
3-IodobenzamidePhenylboronic acidPd(PPh3)4 (3)Na2CO3BenzeneReflux91[7]
3-BromobenzamidePhenylboronic acid(A-taphos)2PdCl2 (2)CsFDioxane120 (MW)92[8]
4-IodoanisolePhenylboronic acidPdCu@Ti3C2 (het.)K2CO3H2O8098[9]

Expert Insights:

The Suzuki-Miyaura coupling is often considered a "go-to" method for biaryl synthesis due to its high efficiency and the stability of the boronic acid reagents. The transmetalation step is critical and requires activation of the boronic acid by a base.[6] Aqueous inorganic bases like Na2CO3 or K2CO3 are commonly used, making the reaction conditions relatively green.[7] The classic Pd(PPh3)4 is a reliable catalyst, though modern catalysts with more specialized ligands can offer higher turnover numbers and broader substrate scope, including the use of less reactive aryl chlorides.[6] The reaction is generally tolerant of the amide functional group, making it a highly effective route for the synthesis of 3-phenylbenzamide.

Conclusion and Comparative Summary

Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling represent powerful and efficient strategies for the synthesis of 3-phenylbenzamide and related N-aryl benzamides. The choice between the two often depends on the availability of starting materials and the specific functional groups present in more complex substrates.

Feature Buchwald-Hartwig Amination (Strategy A) Suzuki-Miyaura Coupling (Strategy B)
Bond Formed C(sp2)-NC(sp2)-C(sp2)
Key Reagents Aryl Halide + AmideAryl Halide + Boronic Acid
Catalyst System Pd precursor + specialized phosphine ligand (e.g., Xantphos, XPhos)Pd catalyst (e.g., Pd(PPh3)4), often ligand-included
Base Often strong bases (NaOtBu, K3PO4, Cs2CO3)Mild aqueous bases (Na2CO3, K2CO3)
Key Challenge Lower nucleophilicity of amides requires specialized, often expensive, ligands.Potential for protodeboronation of the boronic acid under certain conditions.
Generality Very broad for C-N bond formation.Extremely broad and high-yielding for C-C bond formation.

In the specific case of synthesizing 3-phenylbenzamide, the Suzuki-Miyaura coupling of 3-bromobenzamide with phenylboronic acid appears to be a more straightforward and robust method. The reaction often proceeds in very high yields with standard, commercially available catalysts and mild aqueous bases.[7]

The Buchwald-Hartwig amination route is also highly effective but may require more specialized and potentially more expensive ligands to achieve high efficiency due to the inherent challenge of coupling amides.[2][4] However, its utility becomes more apparent when the desired disconnection is C-N, for instance, in the late-stage functionalization of a complex molecule containing a pre-existing biaryl moiety.

Ultimately, both methodologies are cornerstones of modern organic synthesis, and a thorough understanding of their respective strengths and limitations allows the discerning researcher to select the optimal path for their synthetic targets.

References

  • Wu, X., et al. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters. Available at: [Link]

  • Fors, B. P., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed intermolecular coupling of aryl halides and amides. Organic Letters. Available at: [Link]

  • Gong, T.-J., et al. (2012). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Li, B., et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Levin, S. M., et al. (2020). Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides. The Journal of Organic Chemistry. Available at: [Link]

  • Sviridenko, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Research Repository. Available at: [Link]

  • Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Csonka, R., et al. (n.d.). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Bentham Science. Available at: [Link]

  • Levin, S. M., et al. (2020). Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides. ACS Publications. Available at: [Link]

  • Britton, J., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Güneş, M., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • Wang, C., et al. (n.d.). One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. Available at: [Link]

  • Miyaura, N., et al. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(3-Aminocarbonylphenyl)benzoic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(3-Aminocarbonylphenyl)benzoic Acid Executive Summary & Chemical Profile 4-(3-Aminocarbonylphenyl)benzoic acid (CAS: 199678-18-7), also referred to as 4-(3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(3-Aminocarbonylphenyl)benzoic Acid

Executive Summary & Chemical Profile

4-(3-Aminocarbonylphenyl)benzoic acid (CAS: 199678-18-7), also referred to as 4-(3-carbamoylphenyl)benzoic acid, is a synthetic biphenyl intermediate frequently utilized in pharmaceutical development and drug discovery [1]. Structurally, it features both an aminocarbonyl (amide) group and a carboxylic acid moiety. While it is not acutely toxic, its physical state as a fine organic powder and its mildly acidic nature dictate strict logistical and safety protocols. Proper disposal is critical to prevent respiratory irritation, environmental contamination, and incompatible chemical reactions in the laboratory.

Hazard Assessment & Causality-Driven PPE

In laboratory safety, personal protective equipment (PPE) must be dictated by the mechanistic hazards of the chemical rather than generic guidelines.

  • Inhalation Hazard: As a solid organic powder, aerosolized particles can irritate the respiratory tract during transfer or weighing.

  • Chemical Incompatibility: The carboxylic acid group can react exothermically with strong bases or oxidizing agents [2].

Table 1: Causality-Driven PPE Specifications

PPE ComponentSpecificationCausality / Mechanistic Rationale
Gloves Nitrile (Minimum 4 mil thickness)Prevents dermal absorption and irritation from the mildly acidic biphenyl structure.
Eyewear ANSI Z87.1 Safety GogglesProtects ocular mucosa from airborne particulate matter during powder transfer.
Respirator N95 or Fume Hood DraftMitigates inhalation of fine organic dust during weighing or sweeping.
Lab Coat Flame-Resistant (FR) CottonProtects against secondary ignition if the organic powder is exposed to strong oxidizers.

Experimental Workflow: Solid Waste Segregation & Collection

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards, laboratories must implement a self-validating disposal system [3].

Step 1: Segregation (The Compatibility Check)

  • Action: Isolate 4-(3-Aminocarbonylphenyl)benzoic acid waste from strong oxidizers (e.g., peroxides, permanganates) and strong bases.

  • Causality: Mixing organic acids with oxidizers can initiate auto-oxidation or thermal runaway [2].

  • Validation: Verify that the designated waste bin contains ONLY halogen-free organic solids.

Step 2: Containerization

  • Action: Transfer the solid waste into a high-density polyethylene (HDPE) container. Fill the container to no more than 90% capacity [4].

  • Causality: HDPE is chemically inert to mild organic acids. Leaving 10% headspace prevents pressure buildup from potential off-gassing.

  • Validation: Secure the cap. The container is validated for transport if gently tilting it yields no particulate leakage.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste," the chemical name, and the primary hazard (e.g., "Toxic/Irritant Solid") [3].

  • Causality: Vague terms like "spent acid" or "aqueous" are insufficient for emergency responders. Full nomenclature ensures safe handling during lab-packing [3].

  • Validation: The label clearly displays the accumulation start date and is legible from a distance of 3 feet.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA under direct supervision of lab personnel [4].

  • Causality: SAAs prevent the co-mingling of incompatible laboratory wastes across different departments.

  • Validation: For Large Quantity Generators (LQGs), ensure the waste is scheduled for pickup within 90 days of the accumulation start date [4].

Step 5: Final Disposal (Incineration)

  • Action: Coordinate with an Environmental Health and Safety (EH&S) licensed vendor for lab-packing and high-temperature incineration [5].

  • Causality: Incineration completely destroys the biphenyl backbone, preventing environmental accumulation and groundwater contamination [5]. Do NOT drain-dispose of the solid or its un-neutralized solutions [2].

Spill Response Protocol (Solid Powder)

If a container of 4-(3-Aminocarbonylphenyl)benzoic acid ruptures, execute the following protocol:

  • Isolate: Evacuate non-essential personnel from the immediate 10-foot radius.

  • Suppress: Do NOT dry sweep, as this aerosolizes the powder. Lightly mist the spill with water to bind the dust.

  • Collect: Use a plastic (non-sparking) scoop to transfer the moistened powder into a secondary HDPE hazardous waste bag.

  • Decontaminate: Wipe the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.

Operational Decision Tree

G Start 4-(3-Aminocarbonylphenyl)benzoic acid Waste Generated Check Is Waste Contaminated with Heavy Metals/Halogens? Start->Check RouteA Standard Organic Solid Waste (Incineration) Check->RouteA No RouteB Mixed Hazardous Waste (Specialized Lab Packing) Check->RouteB Yes Collect Collect in HDPE Container (Fill to <90% Capacity) RouteA->Collect RouteB->Collect Label Apply EPA/RCRA Label ('Hazardous Waste', Date) Collect->Label Store Satellite Accumulation Area (Max 90 Days for LQG) Label->Store Dispose Licensed EH&S Pickup & High-Temp Incineration Store->Dispose

Fig 1. Operational decision tree and disposal workflow for organic acid waste.

Quantitative Data Summary

Table 2: Physicochemical & Regulatory Parameters

ParameterValueOperational Implication
CAS Number 199678-18-7 [1]Unique identifier required for EH&S waste profiling.
Molecular Weight 241.24 g/mol [1]Determines stoichiometric neutralizing capacity if dissolved.
Container Fill Limit ≤ 90% capacity [4]Prevents over-pressurization and spillage during transport.
SAA Storage Limit 90 Days (LQG) [4]Mandates strict date-tracking on RCRA labels.
Drain Disposal pH 5.5 – 9.5 [6]Aqueous waste must be neutralized before drain disposal (if permitted).

References

  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US Environmental Protection Agency (EPA).[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly, GAIACA.[Link]

  • Lab Chemical Disposal, Environmental Marketing Services.[Link]

Handling

Personal protective equipment for handling 4-(3-Aminocarbonylphenyl)benzoic acid

As a Senior Application Scientist, establishing a culture of safety requires moving beyond simple compliance checklists. True laboratory safety is rooted in understanding the physicochemical properties of the materials w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond simple compliance checklists. True laboratory safety is rooted in understanding the physicochemical properties of the materials we handle and the mechanistic reasoning behind our protective strategies.

Handling 4-(3-Aminocarbonylphenyl)benzoic acid (also known as 3'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid) requires a rigorous, self-validating protocol. This compound is a fine organic powder that poses specific dermal, ocular, and respiratory hazards. This guide provides a comprehensive, field-proven operational framework for researchers and drug development professionals.

Physicochemical Profile and Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the inherent risks of the compound. Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, employers are required to conduct a formal hazard assessment to determine the appropriate protective barriers[1][2].

Table 1: Chemical Identity and Hazard Profile

ParameterSpecificationCausality & Operational Implication
Chemical Name 4-(3-Aminocarbonylphenyl)benzoic acidBiphenyl derivative with carboxylic acid and amide functional groups.
CAS Number 199678-18-7Unique identifier for SDS cross-referencing[3].
Physical State Solid (Powder)High risk of aerosolization during weighing and transfer procedures.
Hazard Statement H315 Causes skin irritationNecessitates impermeable dermal barriers to prevent localized inflammatory responses.
Hazard Statement H319 Causes serious eye irritationRequires full ocular sealing; standard safety glasses are insufficient against airborne dust[3].
Hazard Statement H335 May cause respiratory irritationMandates particulate filtration to prevent inhalation of micro-particles into the respiratory tract[3].

Mechanistic PPE Selection

PPE should never be treated as a substitute for primary engineering controls (e.g., chemical fume hoods or powder weighing enclosures)[1]. However, when handling 4-(3-Aminocarbonylphenyl)benzoic acid, the following PPE matrix is mandatory to mitigate the specific hazards identified above.

Table 2: Required PPE and Scientific Justification

PPE CategoryRequired SpecificationMechanistic Justification
Respiratory NIOSH-Approved N95 or P100 Particulate RespiratorFilters at least 95% (N95) or 99.97% (P100) of airborne particles. Essential because fine organic powders easily aerosolize, and H335 indicates direct irritation to mucous membranes.
Ocular Indirect-Vented Chemical Splash GogglesStandard safety glasses leave gaps at the brow and cheeks. Indirect venting prevents airborne dust from bypassing the shield while minimizing fogging.
Dermal (Hands) Disposable Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides a superior broad-spectrum chemical barrier compared to latex and prevents dermal absorption of the acidic powder[1].
Dermal (Body) Flame-Resistant, Knee-Length Lab CoatProtects street clothing from microscopic powder contamination. Must be buttoned completely to prevent exposed skin.

Operational Protocol: Safe Handling and Transfer

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system. The following step-by-step methodology minimizes the risk of exposure during standard laboratory operations.

Step-by-Step Methodology: Weighing and Transfer
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Do not work in a turbulent hood, as this will scatter the powder.

  • PPE Donning: Follow the strict donning sequence outlined in the workflow diagram below to ensure a sterile and protected envelope.

  • Static Mitigation: Organic powders like 4-(3-Aminocarbonylphenyl)benzoic acid often carry static charges, causing them to "jump" and aerosolize. Use an anti-static gun (ionizer) on the weigh boat and spatula prior to dispensing.

  • Dispensing: Open the reagent bottle deep within the fume hood (at least 6 inches from the sash). Use a clean, dry stainless steel or PTFE spatula.

  • Decontamination: After transfer, wipe down the exterior of the reagent bottle, the balance, and the fume hood surface with a damp lint-free cloth (using a mild solvent or soap/water) to capture any microscopic stray powder.

  • PPE Doffing: Remove PPE using aseptic techniques to prevent secondary contamination of your skin or street clothes.

PPE_Sequence Start Pre-Entry Hazard Assessment Don1 1. Don Lab Coat (Knee-length, fully buttoned) Start->Don1 Don2 2. Don N95/P100 Respirator (Perform positive/negative seal check) Don1->Don2 Don3 3. Don Splash Goggles (Ensure seal around eyes) Don2->Don3 Don4 4. Don Nitrile Gloves (Pull cuffs over lab coat sleeves) Don3->Don4 Work Handle 4-(3-Aminocarbonylphenyl)benzoic acid (Inside Fume Hood) Don4->Work Doff1 1. Doff Gloves (Glove-in-glove aseptic technique) Work->Doff1 Doff2 2. Doff Goggles (Handle by strap, avoid front shield) Doff1->Doff2 Doff3 3. Doff Lab Coat (Fold contaminated side inward) Doff2->Doff3 Doff4 4. Doff Respirator (Remove by straps, do not touch front) Doff3->Doff4 End Wash Hands (Thoroughly with soap and water) Doff4->End

Standard Operating Procedure for Donning and Doffing PPE to prevent cross-contamination.

Waste Management and Disposal Plan

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4][5].

Contaminated consumables (e.g., weigh boats, gloves, paper towels) and residual 4-(3-Aminocarbonylphenyl)benzoic acid must be treated as regulated chemical hazardous waste[5].

Step-by-Step Disposal Methodology
  • Segregation: Do not mix this solid organic waste with incompatible materials (e.g., strong oxidizers). Place contaminated solids into a dedicated, chemically compatible, leak-proof container[4].

  • Labeling: The EPA mandates that containers must be immediately labeled with the words "Hazardous Waste," the specific chemical identity, and the primary hazard (e.g., "Irritant")[6].

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation (inside the lab). SAAs may hold up to 55 gallons of hazardous waste but must remain under the direct control of the operator[6][7].

  • Central Accumulation Area (CAA): Once the SAA container is full, it must be dated and moved to the facility's CAA. Depending on your facility's generator status (e.g., Large Quantity Generator), waste can only be stored here for a strict time limit (typically 90 days) before it must be hauled away[6][8].

Waste_Flow Gen Waste Generation (Solid powder & contaminated consumables) SAA Satellite Accumulation Area (SAA) Max 55 gallons, at/near point of generation Gen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Max 90/180 days based on generator status SAA->CAA When full or time limit reached Transport Licensed Waste Hauler (Manifest tracking & compliance) CAA->Transport Scheduled Pickup Disposal EPA-Approved Disposal Facility (Incineration/Specialized Treatment) Transport->Disposal Final Disposition

EPA-compliant chemical waste lifecycle from generation to final disposal.

Emergency Spill Response

In the event of a powder spill outside the fume hood:

  • Evacuate and Assess: Step back and ensure no personnel are in the immediate inhalation zone.

  • Upgrade PPE: If you are not already wearing an N95/P100 respirator, don one immediately before approaching the spill.

  • Containment: Do NOT dry sweep, as this will aerosolize the irritant powder. Gently cover the spill with damp paper towels to suppress dust.

  • Collection: Carefully scoop the damp material into a hazardous waste container using a plastic scraper.

  • Sanitization: Wash the spill area thoroughly with soap and water to remove any residual acidity.

References

  • Safety Data Sheet - Combi-Blocks. Combi-Blocks.
  • AK Scientific, Inc. Hazard statement(s). AK Scientific.
  • Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA).
  • 1910.132 - General requirements. Occupational Safety and Health Administration (OSHA).
  • Healthcare Respiratory Protection. Centers for Disease Control and Prevention (CDC) / NIOSH.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).

Sources

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